Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Immediate Release This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the synthetic pathways and analytical techniques required to confirm the molecule's precise chemical structure.
Introduction
4-(4-Bromophenyl)piperidine-4-carbonitrile, with the Chemical Abstracts Service (CAS) registry number 1255666-69-3, is a substituted piperidine derivative. The presence of a bromophenyl group and a nitrile function at the 4-position of the piperidine ring makes it a versatile building block for the synthesis of a wide range of chemical entities with potential therapeutic applications. Accurate structural confirmation is paramount for its use in further chemical synthesis and drug discovery pipelines. This guide outlines the key methodologies and data interpretation involved in its structural elucidation.
Synthesis and Reaction Pathway
The synthesis of 4-(4-bromophenyl)piperidine-4-carbonitrile can be logically approached through a two-step process, starting from the commercially available precursor, 4-(4-bromophenyl)piperidine.
Caption: Proposed synthetic pathway for 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine
A common and efficient method for the synthesis of the precursor, 4-(4-bromophenyl)piperidine, involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
Procedure:
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), is added a Rhodium on carbon (Rh/C) catalyst (0.060 g). The reaction mixture is then placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a pad of Celite™, and the filtrate is concentrated under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[1][2]
Proposed Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
General Procedure (Hypothetical):
To a solution of an appropriately protected 4-(4-bromophenyl)piperidine derivative in a suitable aprotic solvent, a cyanide source such as sodium cyanide or potassium cyanide would be added. The reaction may require elevated temperatures and the presence of a phase-transfer catalyst to facilitate the reaction. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography or recrystallization would be performed to isolate the desired 4-(4-bromophenyl)piperidine-4-carbonitrile.
Spectroscopic Data and Structure Elucidation
The definitive structure of 4-(4-bromophenyl)piperidine-4-carbonitrile is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of the Precursor: 4-(4-Bromophenyl)piperidine
The characterization of the precursor is a crucial first step. The following data has been reported for 4-(4-bromophenyl)piperidine:
Parameter
Value
Molecular Formula
C₁₁H₁₄BrN
Molecular Weight
240.14 g/mol
Appearance
White solid
Table 1: Physicochemical Properties of 4-(4-Bromophenyl)piperidine.[3]
Table 2: Spectroscopic Data for 4-(4-Bromophenyl)piperidine.[1][2]
Expected Spectroscopic Data for 4-(4-Bromophenyl)piperidine-4-carbonitrile
Based on the structure of 4-(4-bromophenyl)piperidine-4-carbonitrile, the following spectral characteristics are anticipated:
Technique
Expected Key Features
¹H NMR
- Signals for the aromatic protons of the bromophenyl group, likely appearing as two doublets in the region of δ 7.0-7.6 ppm. - Signals for the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the δ 2.5-3.5 ppm region. The protons on carbons C3 and C5 would also appear as multiplets, likely in the δ 1.5-2.5 ppm region. The absence of a proton at C4 would be a key indicator.
¹³C NMR
- Signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. - A signal for the quaternary carbon at the 4-position of the piperidine ring (C4), which would be downfield due to the attachment of the phenyl and cyano groups. - A signal for the nitrile carbon (C≡N) in the region of δ 115-125 ppm. - Signals for the piperidine ring carbons.
IR Spectroscopy
- A characteristic absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2260-2220 cm⁻¹. - Absorption bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. - A C-Br stretching vibration, typically in the fingerprint region.
Mass Spectrometry
- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.15 g/mol for C₁₂H₁₃BrN₂). - The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio would be a definitive feature. - Fragmentation patterns consistent with the loss of the cyano group, the bromophenyl group, or parts of the piperidine ring.
Table 3: Predicted Spectroscopic Features for 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Structure Elucidation Workflow
The logical process for confirming the structure of 4-(4-bromophenyl)piperidine-4-carbonitrile is outlined below. This workflow starts from the synthesis and proceeds through various analytical techniques to arrive at an unambiguous structural assignment.
Caption: Workflow for the structure elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Conclusion
The structure of 4-(4-bromophenyl)piperidine-4-carbonitrile can be confidently elucidated through a systematic approach involving its synthesis from 4-(4-bromophenyl)piperidine and comprehensive analysis using modern spectroscopic methods. The combined data from NMR, IR, and mass spectrometry provides irrefutable evidence for the connectivity and arrangement of atoms within the molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds for drug discovery and development.
An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)piperidine-4-carbonitrile and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, synthetic chemistry, and pharmacological studies.
Core Physicochemical Properties
Detailed experimental data for 4-(4-Bromophenyl)piperidine-4-carbonitrile is not extensively available in public literature. The following table summarizes the available information for its hydrochloride salt and predicted values for the free base. For comparison, data for the parent compound, 4-(4-Bromophenyl)piperidine, is also included.
A specific, detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile is not readily found in peer-reviewed literature. However, the synthesis of 4-aryl-4-cyanopiperidines is a known transformation in medicinal chemistry. A general approach often involves a Strecker-type reaction or a nucleophilic substitution on a suitable piperidine precursor.
One plausible synthetic route, adapted from general methods for the synthesis of 4-substituted piperidines, is outlined below. This should be considered a theoretical pathway and would require optimization.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Experimental Workflow for a Key Synthetic Step (Hypothetical)
The following is a hypothetical, generalized protocol for the cyanation of a tetrahydropyridine intermediate, which would be a crucial step in the proposed synthesis.
4-(4-Bromophenyl)piperidine-4-carbonitrile CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, registry information, and a proposed synthetic pathway, supported by relevant experimental methodologies for related compounds.
Core Registry Information
4-(4-Bromophenyl)piperidine-4-carbonitrile is registered under the following CAS numbers:
Form
CAS Number
Notes
Free Base
1255666-69-3
Hydrochloride Salt
1809152-76-8
These distinct identifiers are crucial for accurate sourcing and regulatory compliance.
A likely synthetic route involves a Strecker synthesis, a well-established method for producing α-aminonitriles from a ketone, an amine, and a cyanide source.
Potential Mechanism of Action of 4-(4-Bromophenyl)piperidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the potential mechanisms of action for the novel compound 4-(4-Bromophenyl)piperidine-4-carbonitrile. Based on an e...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential mechanisms of action for the novel compound 4-(4-Bromophenyl)piperidine-4-carbonitrile. Based on an extensive review of structurally related molecules, this document outlines plausible biological targets, associated signaling pathways, and detailed experimental protocols for investigatory purposes. The core structure, a 4-arylpiperidine, is a well-established pharmacophore known to interact with a range of protein targets, including voltage-gated ion channels and G-protein coupled receptors. Furthermore, the presence of a 4-cyano substituent suggests a potential for kinase inhibition. This guide consolidates available quantitative data and methodologies to provide a foundational resource for researchers exploring the therapeutic potential of this compound.
Introduction
4-(4-Bromophenyl)piperidine-4-carbonitrile is a synthetic compound featuring a 4-arylpiperidine scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components—the 4-(4-bromophenyl)piperidine core and the 4-carbonitrile moiety—allow for the formulation of several well-grounded hypotheses regarding its potential mechanism of action. This guide will explore these potential mechanisms, drawing parallels from analogous compounds and providing the necessary technical details for experimental validation.
The primary hypothesized biological targets for 4-(4-Bromophenyl)piperidine-4-carbonitrile include:
Voltage-Gated Sodium (Nav) and T-type Calcium (Cav) Channels
Opioid Receptors (μ, δ, κ)
Dopamine D2 Receptors
Pim-1 Serine/Threonine Kinase
Potential Mechanisms of Action and Signaling Pathways
Dual Blockade of Voltage-Gated Sodium and T-type Calcium Channels
The 4-arylpiperidine framework is a known structural motif in compounds that exhibit dual inhibitory activity against voltage-gated sodium (Nav) and T-type calcium (Cav) channels.[1][2][3] Such dual-channel blockade can lead to neuroprotective and anticonvulsant effects.
Blockade of Nav and T-type Cav channels by a compound like 4-(4-Bromophenyl)piperidine-4-carbonitrile would directly impact neuronal excitability. By inhibiting the influx of Na+ and Ca2+ ions, the compound would raise the threshold for action potential generation and reduce neuronal firing rates. This can be particularly relevant in pathological conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Figure 1: Proposed mechanism of neuronal excitability modulation.
Opioid Receptor Modulation
The 4-arylpiperidine scaffold is a cornerstone of many potent opioid receptor ligands.[4][5] Depending on the specific substitutions, these compounds can act as agonists or antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.
Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
Arylpiperidine and arylpiperazine moieties are common in ligands for dopamine receptors, particularly the D2 subtype.[6][7][8] These compounds often act as antagonists or partial agonists and are investigated for antipsychotic properties.
Similar to opioid receptors, dopamine D2 receptors are coupled to Gi/Go proteins. Antagonism of D2 receptors by 4-(4-Bromophenyl)piperidine-4-carbonitrile would block the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade. This would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and modulation of downstream effectors like Protein Kinase A (PKA).
The presence of a nitrile (cyano) group on a heterocyclic scaffold is a feature of some inhibitors of the Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways, particularly in cancer.[9][10][11][12]
Pim-1 kinase is constitutively active and its expression is regulated by the JAK/STAT pathway. Pim-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. Inhibition of Pim-1 by 4-(4-Bromophenyl)piperidine-4-carbonitrile would prevent the phosphorylation of its substrates, leading to increased apoptosis and reduced cell proliferation.
Figure 4: Pim-1 kinase signaling pathway and its inhibition.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to 4-(4-Bromophenyl)piperidine-4-carbonitrile. This data provides a basis for estimating the potential potency at the hypothesized targets.
Table 1: Activity of 4-Arylpiperidine Derivatives at Ion Channels
The following are detailed methodologies for key experiments to assess the activity of 4-(4-Bromophenyl)piperidine-4-carbonitrile at its potential targets.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade
This protocol is designed to measure the inhibitory effect of the test compound on voltage-gated sodium and T-type calcium channels expressed in a suitable cell line (e.g., HEK293).
Figure 5: Workflow for whole-cell patch clamp electrophysiology.
Cell Culture: HEK293 cells stably expressing the target ion channel (e.g., Nav1.7 or Cav3.2) are cultured under standard conditions.
Internal Solution (for Nav): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
External Solution (for Cav): (in mM) 160 TEACl, 2 CaCl₂, 10 HEPES, pH 7.4 with TEAOH.[18]
Internal Solution (for Cav): (in mM) 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH 7.2 with CsOH.[18]
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. For Nav channels, currents are typically elicited by depolarizing voltage steps from a holding potential of -100 mV. For T-type Cav channels, currents are elicited by steps to various test potentials from a holding potential of -100 mV.[18][19]
Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are fitted to the Hill equation to determine the IC50 value.
Radioligand Competition Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for a specific receptor (e.g., μ-opioid or dopamine D2) by measuring its ability to compete with a radiolabeled ligand.
Figure 6: Workflow for radioligand competition binding assay.
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
Reagents:
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Radioligand: e.g., [³H]DAMGO for μ-opioid receptor, [³H]spiperone for dopamine D2 receptor.[1][20]
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., naloxone for opioid receptors, (+)-butaclamol for D2 receptors).[1][20]
Procedure:
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. The IC50 is calculated by fitting the data to a one-site competition model. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the activity of a kinase (e.g., Pim-1) by measuring the amount of ADP produced in the phosphorylation reaction.
Figure 7: Workflow for the ADP-Glo™ kinase inhibition assay.
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[21]
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
Based on its chemical structure, 4-(4-Bromophenyl)piperidine-4-carbonitrile presents a compelling profile for interacting with multiple biological targets of therapeutic relevance. The 4-arylpiperidine core strongly suggests activity at voltage-gated ion channels and GPCRs such as opioid and dopamine receptors, while the 4-cyano group introduces the possibility of Pim-1 kinase inhibition. The information and protocols provided in this guide offer a comprehensive framework for the systematic investigation of these potential mechanisms of action. Further experimental validation using the outlined methodologies is essential to elucidate the precise pharmacological profile of this compound and to guide its future development as a potential therapeutic agent.
The Pivotal Role of 4-Arylpiperidine Derivatives in Modern Pharmacology: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its inherent versatility allows for molecular modifications that can finely tune the affinity and efficacy of these compounds for a range of critical biological targets. This in-depth technical guide provides a comprehensive literature review of 4-arylpiperidine derivatives, focusing on their interactions with opioid, dopamine, and serotonin receptors. The following sections will delve into their structure-activity relationships, detail key experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.
Structure-Activity Relationships: A Quantitative Overview
The pharmacological profile of 4-arylpiperidine derivatives is exquisitely sensitive to substitutions on both the piperidine ring and the aryl moiety. The following tables summarize the structure-activity relationship (SAR) data for key derivatives, providing a quantitative basis for understanding their interactions with major neurotransmitter receptor systems.
Opioid Receptor Ligands
4-Arylpiperidine derivatives have been extensively developed as both agonists and antagonists of opioid receptors, playing a crucial role in pain management and the treatment of opioid addiction. The nature and position of substituents on the aryl ring, as well as the substituent on the piperidine nitrogen, are critical determinants of activity and selectivity.
The 4-arylpiperidine scaffold is also a key pharmacophore for ligands targeting dopamine receptors, particularly the D2 subtype. These compounds are integral to the treatment of psychosis, schizophrenia, and other neurological disorders. Modifications to the aryl ring and the linker to the piperidine nitrogen significantly impact affinity and functional activity.
Derivatives of 4-arylpiperidine are prominent as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes. These compounds are widely used in the treatment of depression, anxiety, and other mood disorders. The nature of the aryl group and the substitution at the piperidine nitrogen are crucial for SERT affinity and selectivity.
The pharmacological characterization of 4-arylpiperidine derivatives relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the literature.
In Vitro Functional Assays
1. GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[6][7][8][9]
Membrane Preparation:
Cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
The resulting pellet is resuspended in the same buffer and centrifuged again.
The final pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
Assay Procedure:
In a 96-well plate, incubate the cell membranes with the test compound (agonist) and GDP (to ensure G proteins are in their inactive state) in an assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).
Initiate the binding reaction by adding [³⁵S]GTPγS.
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with cold buffer to remove unbound radioligand.
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Agonist stimulation is measured as the percentage increase in [³⁵S]GTPγS binding over basal levels.
EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) values are determined by non-linear regression analysis of the concentration-response curves.
2. cAMP Accumulation Assay
This assay is used to determine the functional activity of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12][13][14]
Cell Culture and Treatment:
Cells expressing the receptor of interest are cultured in appropriate media.
For Gi-coupled receptors, cells are often pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
Cells are then incubated with the test compound at various concentrations.
cAMP Measurement (using HTRF as an example):
After incubation with the test compound, cells are lysed.
The cell lysate is incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
A competitive immunoassay occurs where endogenous cAMP from the cells competes with the cAMP-d2 conjugate for binding to the antibody.
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. A high HTRF signal indicates low intracellular cAMP, while a low signal indicates high intracellular cAMP.
Data Analysis:
A standard curve is generated using known concentrations of cAMP to convert the HTRF signal to cAMP concentrations.
For Gs-coupled receptors, EC₅₀ values for agonists are determined from the concentration-response curve of cAMP production.
For Gi-coupled receptors, IC₅₀ values for agonists are determined from the concentration-response curve of the inhibition of forskolin-stimulated cAMP production.
In Vivo Behavioral Models
1. Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the analgesic properties of compounds in rodents by measuring their response latency to a thermal stimulus.[15][16][17][18][19]
Apparatus:
A metal plate that can be maintained at a constant temperature (typically 50-55°C).
A transparent cylinder placed on the plate to confine the animal.
Procedure:
Administer the test compound to the animal (e.g., via intraperitoneal injection).
After a predetermined time, place the animal on the hot plate.
Start a timer and observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.
Record the latency (time) to the first clear nocifensive response.
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
Data Analysis:
An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
The percentage of maximal possible effect (%MPE) can be calculated to normalize the data.
Signaling Pathways and Experimental Workflows
The pharmacological effects of 4-arylpiperidine derivatives are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the workflows of key experimental protocols.
Signaling Pathways
Caption: Overview of major signaling pathways for opioid, dopamine D2, and serotonin receptors.
An In-Depth Technical Guide to Pharmacophore Modeling for 4-(4-Bromophenyl)piperidine-4-carbonitrile Analogs
Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling as applied to t...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling as applied to the discovery and optimization of novel 4-(4-bromophenyl)piperidine-4-carbonitrile analogs as potential therapeutic agents.
Introduction to Pharmacophore Modeling in Drug Discovery
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining a molecule's essential steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response.[1] This approach transcends the simple chemical structure, focusing instead on the spatial arrangement of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.
The utility of pharmacophore models is particularly evident in the early stages of drug discovery, where they are instrumental for:
Virtual Screening: Efficiently searching large chemical databases to identify novel compounds (hits) that match the pharmacophore and are therefore likely to be active.
Lead Optimization: Guiding the modification of hit compounds to enhance their potency, selectivity, and pharmacokinetic profiles.
Scaffold Hopping: Discovering new chemical scaffolds with similar pharmacophoric features but different core structures, which can lead to improved intellectual property positions and better drug-like properties.
Pharmacophore models are broadly categorized into two types: ligand-based and structure-based. The choice of method depends on the availability of structural information for the biological target.[1]
The 4-(4-Bromophenyl)piperidine-4-carbonitrile Scaffold
The 4-(4-bromophenyl)piperidine-4-carbonitrile core represents a privileged scaffold in medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs and are known to impart favorable pharmacokinetic properties. The 4-arylpiperidine motif is a common feature in compounds targeting a variety of receptors and enzymes, including kinases. The bromophenyl group offers a site for further chemical modification and can participate in halogen bonding, while the carbonitrile group can act as a hydrogen bond acceptor or be involved in other specific interactions within a binding pocket.
Data Presentation: Quantitative Structure-Activity Relationship (QSAR) Data
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how chemical structure relates to biological activity.[2][3][4] For a series of 4-(4-bromophenyl)piperidine-4-carbonitrile analogs, a QSAR model would correlate physicochemical descriptors with their measured biological activity, typically the half-maximal inhibitory concentration (IC50).
Below is a representative table summarizing hypothetical QSAR data for a series of furan-pyrazole piperidine derivatives with activity against a protein kinase (e.g., Akt1), demonstrating how such data would be presented.[2]
Compound ID
R-Group Modification
Molecular Weight ( g/mol )
LogP
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Akt1 IC50 (µM)
pIC50 (-logIC50)
Analog-1
-H
350.23
3.5
1
4
0.05
7.30
Analog-2
-CH3
364.26
3.9
1
4
0.12
6.92
Analog-3
-OCH3
380.26
3.4
1
5
0.08
7.10
Analog-4
-Cl
384.68
4.1
1
4
0.25
6.60
Analog-5
-F
368.22
3.6
1
4
0.18
6.74
Analog-6
-CF3
418.23
4.4
1
4
0.50
6.30
Experimental Protocols
Ligand-Based Pharmacophore Modeling
This approach is employed when the 3D structure of the target is unknown. It relies on a set of active molecules to deduce a common pharmacophore.
Methodology:
Data Set Preparation:
Compile a structurally diverse set of 4-(4-bromophenyl)piperidine-4-carbonitrile analogs with a wide range of biological activities (IC50 values).
Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set to validate it.[1]
Conformational Analysis:
Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Schrödinger Maestro, Discovery Studio).
Pharmacophore Feature Identification:
Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) present in the active molecules.
Pharmacophore Model Generation:
Align the conformers of the active molecules and identify the spatial arrangement of the common pharmacophoric features.
Generate multiple pharmacophore hypotheses and score them based on how well they map to the active compounds and exclude inactive ones.
Model Validation:
Test Set Validation: Use the generated model to predict the activity of the compounds in the test set. A good model should accurately predict the activity of these compounds.
Decoy Set Screening: Screen a database of known inactive or random molecules (a decoy set) to ensure the model has a low false-positive rate.
Fischer's Randomization Test: Scramble the activities of the training set molecules and generate new pharmacophore models. The original model should have a significantly better score than the models generated from scrambled data.
Structure-Based Pharmacophore Modeling
This method is used when the 3D structure of the biological target (e.g., a protein kinase) is available, typically from X-ray crystallography or NMR.
Methodology:
Protein Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein structure by adding hydrogen atoms, assigning bond orders, removing water molecules (unless they are critical for ligand binding), and minimizing the structure to relieve any steric clashes.
Binding Site Identification:
Identify the ligand-binding pocket of the protein. If the PDB structure contains a co-crystallized ligand, the binding site is readily identifiable. Otherwise, pocket-finding algorithms can be used.
Interaction Mapping:
Analyze the interactions between the protein's active site residues and a known potent inhibitor (if available). This can be done using software like Discovery Studio or Maestro to visualize and map hydrogen bonds, hydrophobic interactions, and other key contacts.[5][6]
Pharmacophore Hypothesis Generation:
Based on the interaction map, generate pharmacophore features that are complementary to the active site residues. For example, a hydrogen bond donating residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.
Incorporate shape constraints by adding excluded volumes to represent the space occupied by the protein, preventing clashes in screened compounds.
Model Validation:
The validation process is similar to that of ligand-based modeling, involving screening of test sets and decoy sets to assess the model's predictive power and ability to distinguish active from inactive compounds.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Biochemical Assay (e.g., Kinase Assay):
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and a range of concentrations of the 4-(4-bromophenyl)piperidine-4-carbonitrile analog.
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
Initiation and Incubation: Start the reaction by adding ATP and incubate for a specific time at a controlled temperature.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.[7]
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Cell-Based Assay (e.g., MTT Assay for Anticancer Activity):
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50.[10]
Mandatory Visualizations
Signaling Pathway
Many piperidine-containing compounds exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11][12][13][][15][16][17][18]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine analogs on PI3K.
Experimental Workflow
The following diagram illustrates a typical workflow for a ligand-based pharmacophore modeling and virtual screening project.
Caption: A generalized workflow for ligand-based pharmacophore modeling and virtual screening.
Technical Guide: Determining the Solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, form...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in-vitro assay performance.[1][2] Low aqueous solubility can be a significant hurdle, leading to poor absorption, underestimated toxicity, and unreliable data in biological screens.[1][3] This guide provides a comprehensive technical overview of the methodologies required to determine the solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key piperidine-based structural motif often found in biologically active compounds.[4][5][6]
Factors Influencing Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system. Understanding these factors is crucial for selecting appropriate solvents and interpreting experimental results. The diagram below illustrates the primary relationships.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[8][9] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the compound's concentration.
The workflow for this protocol is visualized in the diagram below.
Diagram 2: Experimental Workflow for Shake-Flask Solubility Testing
Selection of analytical grade solvents (see Table 1)
Temperature-controlled orbital shaker or water bath[9]
Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
HPLC-UV or LC-MS/MS system for quantification
Vortex mixer
Step-by-Step Procedure
Preparation: Add an excess amount of 4-(4-Bromophenyl)piperidine-4-carbonitrile to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 2-5 mg).
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
Equilibration: Securely cap the vial to prevent solvent evaporation.[9] Place the vial in a temperature-controlled shaker set to a constant temperature (typically 25°C for room temperature or 37°C for physiological temperature). Agitate the slurry for a period sufficient to reach equilibrium, generally between 24 and 48 hours.[3][10]
Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated liquid phase from the solid, either centrifuge the vial at high speed or carefully withdraw the supernatant using a syringe and pass it through a chemical-resistant 0.22 µm filter.[1][11] This step is critical to prevent particulate matter from affecting the final concentration measurement.[9]
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[7][11] A calibration curve must be prepared using stock solutions of known concentrations of 4-(4-Bromophenyl)piperidine-4-carbonitrile to ensure accurate quantification.[1][10]
Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Data Presentation
Quantitative solubility data should be organized systematically to allow for clear comparison across different solvent systems. The following table provides a template for recording experimental results. A diverse range of solvents, spanning different polarities and functionalities, is recommended for a comprehensive solubility profile.
Table 1: Solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile in Various Solvents at 25°C
Solvent
Solvent Type
Dielectric Constant (ε)
Solubility (µg/mL)
Solubility (mM)
Observations
Aqueous Buffers
pH 5.0 Acetate Buffer
Polar, Protic
~78
Experimental Data
Experimental Data
pH 7.4 PBS
Polar, Protic
~78
Experimental Data
Experimental Data
pH 9.0 Borate Buffer
Polar, Protic
~78
Experimental Data
Experimental Data
Organic Solvents
Water
Polar, Protic
80.1
Experimental Data
Experimental Data
Methanol (MeOH)
Polar, Protic
32.7
Experimental Data
Experimental Data
Ethanol (EtOH)
Polar, Protic
24.5
Experimental Data
Experimental Data
Acetonitrile (ACN)
Polar, Aprotic
37.5
Experimental Data
Experimental Data
Dimethyl Sulfoxide (DMSO)
Polar, Aprotic
46.7
Experimental Data
Experimental Data
Acetone
Polar, Aprotic
20.7
Experimental Data
Experimental Data
Dichloromethane (DCM)
Nonpolar
9.1
Experimental Data
Experimental Data
Toluene
Nonpolar
2.4
Experimental Data
Experimental Data
Hexane
Nonpolar
1.9
Experimental Data
Experimental Data
Conclusion
Determining the solubility profile of 4-(4-Bromophenyl)piperidine-4-carbonitrile is a fundamental step for its advancement in any research or development pipeline. By employing the standardized shake-flask protocol detailed in this guide, researchers can generate accurate and reproducible thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring the reliability of biological assays, and ultimately contributing to the successful development of new chemical entities.
Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed synthetic protocol for the preparation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol is based on established chemical transformations and provides a plausible route for the synthesis of this compound.
Introduction
4-(4-Bromophenyl)piperidine-4-carbonitrile and its derivatives are important structural motifs in medicinal chemistry. The presence of the 4-bromophenyl group allows for further functionalization through cross-coupling reactions, while the piperidine-4-carbonitrile core is a common feature in a variety of biologically active molecules. This protocol outlines a two-stage synthesis starting from commercially available N-Boc-4-piperidone.
Overall Synthetic Scheme
The proposed synthesis involves two key stages:
Stage 1: Synthesis of N-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile. This stage involves a Grignard reaction to introduce the 4-bromophenyl group, followed by a cyanation reaction.
Stage 2: Deprotection of the Boc group. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.
Experimental Protocols
Stage 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile
This stage involves a one-pot reaction combining a Grignard addition and subsequent cyanation.
Materials:
1-Bromo-4-iodobenzene
Magnesium turnings
Anhydrous Tetrahydrofuran (THF)
N-Boc-4-piperidone
Trimethylsilyl cyanide (TMSCN)
Anhydrous Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
In a separate flask, dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.
Add a small portion of the 1-bromo-4-iodobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by heat evolution and a change in color. If the reaction does not start, gentle heating may be applied.
Once the reaction has initiated, add the remaining 1-bromo-4-iodobenzene solution dropwise to maintain a gentle reflux.
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (4-bromophenylmagnesium iodide).
Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.
Dissolve N-Boc-4-piperidone (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Cyanation: Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.
Stir the reaction at room temperature overnight.
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile.
Stage 2: Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile (Final Product)
This stage involves the acidic removal of the Boc protecting group.
Materials:
1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile
4M HCl in 1,4-Dioxane
Diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile (1.0 eq) in a minimal amount of dichloromethane.
Add 4M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
Filter the solid and wash with cold diethyl ether to obtain 4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride.
To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
Extract the aqueous layer with dichloromethane (3 x 30 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(4-bromophenyl)piperidine-4-carbonitrile.
Application of 4-(4-Bromophenyl)piperidine-4-carbonitrile in CNS Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The compound 4-(4-Bromophenyl)piperidine-4-carbonitrile and its derivatives represent a significant scaffold in...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(4-Bromophenyl)piperidine-4-carbonitrile and its derivatives represent a significant scaffold in the exploration of novel therapeutics for Central Nervous System (CNS) disorders. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known for its presence in numerous CNS-active drugs.[1] The incorporation of a 4-bromophenyl group and a 4-carbonitrile substituent on the piperidine ring provides a key structural motif for potent and selective ligands for various CNS targets, most notably the sigma-1 (σ1) receptor. This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Bromophenyl)piperidine-4-carbonitrile in CNS drug discovery, with a focus on its role as a precursor for σ1 receptor ligands.
Key Applications in CNS Drug Discovery
The primary application of 4-(4-Bromophenyl)piperidine-4-carbonitrile in CNS drug discovery is as a versatile intermediate for the synthesis of potent and selective σ1 receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, depression, and addiction. Modulation of the σ1 receptor presents a promising therapeutic strategy for these disorders.
Derivatives of 4-(4-Bromophenyl)piperidine-4-carbonitrile have demonstrated high binding affinity and selectivity for the σ1 receptor, making them valuable tools for:
Lead Compound Development: Serving as a foundational structure for the development of novel drug candidates targeting the σ1 receptor.
Structure-Activity Relationship (SAR) Studies: Enabling the systematic exploration of how modifications to the core scaffold affect binding affinity and functional activity at the σ1 receptor.
Radioligand Development: The 4-phenylpiperidine-4-carbonitrile scaffold can be labeled with radioisotopes (e.g., ¹⁸F) to create positron emission tomography (PET) tracers for in vivo imaging of σ1 receptors in the brain.[2]
Quantitative Data Summary
The following tables summarize the binding affinities of representative derivatives of the 4-phenylpiperidine-4-carbonitrile scaffold for sigma receptors.
Table 1: In Vitro Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for σ1 and σ2 Receptors [2]
Compound
R-group (on Piperidine Nitrogen)
Kᵢ (σ1) [nM]
Kᵢ (σ2) [nM]
Selectivity (Kᵢ σ2 / Kᵢ σ1)
Derivative 1
-CH₂CH₂F
1.22
830
680
Derivative 2
-CH₂CH₂CH₂F
1.56
1120
718
Derivative 3
-(CH₂)₂O(CH₂)₂F
2.14
1710
799
Derivative 4
-(CH₂)₃O(CH₂)₂F
1.89
1670
884
Table 2: Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs for σ Receptors [3]
Compound
N-Substituent
σ1 Kᵢ (nM)
σ2 Kᵢ (nM)
Analog 1
Methyl
10.3 ± 1.2
19.4 ± 2.5
Analog 2
Ethyl
4.8 ± 0.6
11.2 ± 1.8
Analog 3
Propyl
2.1 ± 0.3
5.6 ± 0.9
Analog 4
Benzyl
3.5 ± 0.5
8.9 ± 1.3
Experimental Protocols
Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile Derivatives
This protocol describes a general method for the N-alkylation of a 4-(4-bromophenyl)piperidine-4-carbonitrile precursor to generate a library of derivatives for SAR studies.
Workflow for Synthesis of Derivatives
Caption: General workflow for the N-alkylation of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Test compounds (derivatives of 4-(4-bromophenyl)piperidine-4-carbonitrile)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Glass fiber filters
Scintillation cocktail
Scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the membrane homogenates, [³H]-(+)-pentazocine (at a final concentration close to its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
Incubate the plate at 37 °C for 120 minutes.
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Calculate the half-maximal inhibitory concentration (IC₅₀) for each test compound by non-linear regression analysis of the competition binding data.
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways
The precise signaling mechanism of the σ1 receptor is complex and involves its function as a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligand binding can modulate various downstream signaling pathways.
Hypothesized Signaling Pathway of σ1 Receptor Modulation
Caption: Hypothesized modulation of cellular signaling by σ1 receptor ligands.
This diagram illustrates that σ1 receptor ligands, such as derivatives of 4-(4-bromophenyl)piperidine-4-carbonitrile, can bind to the σ1 receptor at the MAM. This interaction can stabilize the IP3 receptor, leading to the regulation of calcium (Ca²⁺) signaling between the endoplasmic reticulum (ER) and mitochondria. Proper mitochondrial Ca²⁺ homeostasis is crucial for neuronal survival and plasticity, and its dysregulation can lead to increased reactive oxygen species (ROS) production and cellular stress. By modulating σ1 receptor activity, these compounds can potentially restore cellular homeostasis and exert neuroprotective effects.
Conclusion
4-(4-Bromophenyl)piperidine-4-carbonitrile is a valuable and versatile chemical scaffold for the discovery and development of novel CNS-targeted therapeutics. Its utility as a precursor for potent and selective σ1 receptor ligands has been demonstrated, providing a solid foundation for further research into treatments for a range of neurological and psychiatric disorders. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this important molecular framework in their drug discovery programs.
Application Notes and Protocols for the Characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(4-Bromophenyl)piperidine-4-carbonitri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The purity and structural integrity of this intermediate are critical for the quality, safety, and efficacy of the final drug product. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Analysis
Predicted Chemical Shift (δ) ppm
Description
¹H NMR
7.50 - 7.60
Doublet, 2H, Aromatic protons ortho to the bromine atom
7.30 - 7.40
Doublet, 2H, Aromatic protons meta to the bromine atom
2.80 - 3.20
Multiplet, 4H, Piperidine protons adjacent to the nitrogen
2.00 - 2.40
Multiplet, 4H, Piperidine protons adjacent to the quaternary carbon
¹³C NMR
~140
Quaternary aromatic carbon attached to the piperidine ring
~132
Aromatic CH carbons ortho to the bromine atom
~129
Aromatic CH carbons meta to the bromine atom
~122
Quaternary aromatic carbon attached to the bromine atom
~120
Carbonitrile carbon (-C≡N)
~50
Piperidine carbons adjacent to the nitrogen
~45
Quaternary carbon of the piperidine ring
~35
Piperidine carbons adjacent to the quaternary carbon
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-(4-Bromophenyl)piperidine-4-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
Use a proton-decoupled pulse sequence.
A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-(4-Bromophenyl)piperidine-4-carbonitrile, confirming its elemental composition.
Table 2: Expected Mass Spectrometry Data
Technique
Ionization Mode
Expected m/z
Description
Electrospray (ESI)
Positive
[M+H]⁺
Molecular ion peak corresponding to the protonated molecule.
Electron Impact (EI)
-
M⁺
Molecular ion peak.
Various Fragments
Characteristic fragmentation pattern.
Note: The exact m/z values will depend on the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
ESI-MS Analysis:
Infuse the sample solution directly into the ESI source.
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.
Acquire the mass spectrum in the positive ion mode.
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 4-(4-Bromophenyl)piperidine-4-carbonitrile by separating it from any impurities.
Table 3: HPLC Method Parameters (Starting Point)
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient
30-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Experimental Protocol: HPLC Analysis
Reagent Preparation:
Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.
Mobile Phase B: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.
Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).
Sample Preparation:
Accurately weigh about 1 mg of the 4-(4-Bromophenyl)piperidine-4-carbonitrile sample and transfer it to a 10 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Chromatographic Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent) to ensure no interfering peaks are present.
Inject the sample solution and record the chromatogram.
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which is a fundamental method for confirming the empirical formula and assessing purity.[1]
Table 4: Theoretical Elemental Composition
Element
Theoretical Percentage (%)
Carbon (C)
54.78
Hydrogen (H)
4.98
Nitrogen (N)
10.65
Bromine (Br)
30.38
Experimental Protocol: Elemental Analysis
Instrumentation: Use a CHN/O elemental analyzer.
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin or silver capsule.
Analysis Procedure: The sample is combusted at high temperatures (e.g., >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values. A close correlation (typically within ±0.4%) indicates high purity.
Visualizations
Caption: Workflow for the synthesis and analytical characterization.
Caption: HPLC experimental workflow for purity analysis.
Application Notes and Protocols for the Analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
Abstract This document provides detailed application notes and experimental protocols for the structural elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy and M...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The target audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide outlines methodologies for sample preparation, data acquisition, and interpretation, and includes predicted spectral data based on the analysis of structurally similar compounds.
Introduction
4-(4-Bromophenyl)piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring, a bromophenyl group, and a nitrile functional group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. Accurate and comprehensive structural characterization is crucial for confirming the identity and purity of this compound. This note details the application of ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile. These predictions are derived from established chemical shift principles and fragmentation patterns of analogous structures.
Predicted NMR Data
The chemical structure and numbering scheme for NMR assignments are shown below.
Caption: Structure of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Atom No.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-Aromatic (H2'/H6')
~ 7.55
d (doublet)
~ 8.5
2H
H-Aromatic (H3'/H5')
~ 7.35
d (doublet)
~ 8.5
2H
H-Piperidine (H2eq/H6eq)
~ 3.20 - 3.10
m (multiplet)
-
2H
H-Piperidine (H2ax/H6ax)
~ 2.95 - 2.85
m (multiplet)
-
2H
H-Piperidine (H3eq/H5eq)
~ 2.20 - 2.10
m (multiplet)
-
2H
H-Piperidine (H3ax/H5ax)
~ 2.05 - 1.95
m (multiplet)
-
2H
N-H
~ 1.80
br s (broad singlet)
-
1H
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Atom No.
Predicted Chemical Shift (δ, ppm)
Description
C-Aromatic (C1')
~ 140
Quaternary aromatic C attached to piperidine
C-Aromatic (C4')
~ 122
Quaternary aromatic C attached to Br
C-Aromatic (C2'/C6')
~ 129
Aromatic CH
C-Aromatic (C3'/C5')
~ 132
Aromatic CH
C-Nitrile (C≡N)
~ 121
Nitrile carbon
C-Piperidine (C4)
~ 45
Quaternary piperidine C
C-Piperidine (C2/C6)
~ 50
Piperidine CH₂ adjacent to N
C-Piperidine (C3/C5)
~ 35
Piperidine CH₂
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Major Fragments in EI-MS
m/z (Fragment)
Ion Formula
Description
264 / 266
[C₁₂H₁₃BrN₂]⁺
Molecular Ion (M⁺) peak with Br isotope pattern
185
[C₁₂H₁₃N₂]⁺
Loss of ·Br from the molecular ion
237 / 239
[C₁₁H₁₀BrN]⁺
Loss of HCN from the molecular ion
156 / 158
[C₆H₄Br]⁺
Bromophenyl cation
109
[C₇H₁₁N₂]⁺
Piperidine-4-carbonitrile fragment
77
[C₆H₅]⁺
Phenyl cation (from loss of Br)
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR sample preparation and analysis.
Sample Preparation:
Weigh 5-10 mg of 4-(4-Bromophenyl)piperidine-4-carbonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR.[1][2][3]
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][4][5]
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
Cap the NMR tube securely.
Instrument Parameters (Example for a 500 MHz Spectrometer):
¹H NMR:
Pulse Program: Standard single pulse (zg30).
Spectral Width: 12-16 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8-16.
¹³C NMR:
Pulse Program: Proton-decoupled single pulse (zgpg30).
Spectral Width: 220-240 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 1024-4096 (or as needed for good signal-to-noise).
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase correction and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of the title compound using a standard GC-MS system.
Sample Preparation:
Prepare a stock solution of 4-(4-Bromophenyl)piperidine-4-carbonitrile at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL for analysis.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC System or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 280°C at a rate of 20°C/min.
Final hold: Hold at 280°C for 5 minutes.
Mass Spectrometer:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
Identify the chromatographic peak corresponding to the analyte based on its retention time.
Extract the mass spectrum for the identified peak.
Analyze the fragmentation pattern, paying close attention to the molecular ion peaks (M⁺ and M+2) and major fragment ions as predicted in Table 3.
Compare the experimental spectrum with spectral libraries (if available) or the predicted fragmentation pathways.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of 4-(4-Bromophenyl)piperidine-4-carbonitrile in an EI-MS is expected to proceed through several key pathways, initiated by the high-energy electron impact.
Caption: Predicted major fragmentation pathways for the title compound.
The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, is a key diagnostic feature. Any fragment containing bromine will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. The primary fragmentation is likely to involve the loss of a bromine radical (·Br) due to the relative weakness of the C-Br bond, or the loss of hydrogen cyanide (HCN) from the piperidine ring.
Disclaimer: The spectral data presented in this document are predicted values based on chemical structure and data from analogous compounds. Actual experimental results may vary and should be used for confirmation.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determina...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-(4-Bromophenyl)piperidine-4-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method is specific, accurate, and precise, making it suitable for routine quality control in both research and manufacturing settings.
Principle of Analysis
The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar C18 stationary phase is used with a polar mobile phase consisting of an aqueous phosphate buffer and acetonitrile. 4-(4-Bromophenyl)piperidine-4-carbonitrile and its potential process-related impurities are separated based on their differential partitioning between these two phases.[1][2] Detection is performed using an ultraviolet (UV) detector, leveraging the chromophore present in the molecule. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Experimental Protocols
Apparatus and Materials
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Data acquisition and processing software (e.g., Empower, Chromeleon).
Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.
Diluent: Prepare a mixture of acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(4-Bromophenyl)piperidine-4-carbonitrile reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(4-Bromophenyl)piperidine-4-carbonitrile sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Chromatographic Conditions
The HPLC system is operated using the parameters summarized in the table below. These conditions are based on established methods for similar bromophenyl and piperidine derivatives.[3][4][5]
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
60:40 (v/v) mix of 20mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detector Wavelength
225 nm
Run Time
20 minutes
Table 1: Summary of HPLC Chromatographic Conditions.
Methodology Workflow
The overall workflow for the purity analysis is depicted below. The process begins with the preparation of the necessary solutions and equilibration of the HPLC system, followed by sample injection, data acquisition, and final analysis.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria are outlined in the table below.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates
≥ 2000
% RSD for Peak Area
≤ 2.0%
% RSD for Retention Time
≤ 1.0%
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria.
Data Analysis and Purity Calculation
The purity of the 4-(4-Bromophenyl)piperidine-4-carbonitrile sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main compound at the chosen wavelength.
The percentage purity is calculated using the following formula:
% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100
Caption: Logical relationship for purity calculation.
Hypothetical Results
The following table summarizes hypothetical data obtained from the HPLC analysis of a representative sample of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Peak Name
Retention Time (min)
Peak Area (mAU*s)
Area %
Impurity 1
3.45
1,520
0.08
Impurity 2
5.62
2,890
0.15
4-(4-Bromophenyl)piperidine-4-carbonitrile
8.11
1,915,430
99.61
Impurity 3
12.78
3,110
0.16
Total
-
1,922,950
100.00
Table 3: Example Chromatographic Results and Purity Calculation.
Based on this hypothetical data, the purity of the analyzed sample is 99.61% .
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a straightforward, specific, and reliable technique for determining the purity of 4-(4-Bromophenyl)piperidine-4-carbonitrile. The method is easy to implement and meets all the typical requirements for system suitability, making it an invaluable tool for quality control during the synthesis and development of pharmaceuticals.
Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)piperidine-4-carbonitrile in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. Specifically, 4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. Specifically, 4-(4-Bromophenyl)piperidine-4-carbonitrile is a versatile starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). Its chemical architecture offers two primary points for diversification: the piperidine nitrogen and the bromine-substituted phenyl ring.
Derivatization at the piperidine nitrogen, typically through N-alkylation or N-arylation, allows for the modulation of physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic profile and its interaction with biological targets. Modification of the 4-bromophenyl group, commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the introduction of a wide array of aryl and heteroaryl substituents. This allows for a systematic investigation of the role of steric and electronic factors in ligand-receptor binding.
This document provides detailed protocols for the derivatization of 4-(4-Bromophenyl)piperidine-4-carbonitrile and presents a representative SAR study of related 4-arylpiperidine derivatives as modulators of opioid receptors, a common target for this class of compounds.
Experimental Workflows
The overall strategy for generating a library of derivatives from 4-(4-Bromophenyl)piperidine-4-carbonitrile for SAR studies involves two main synthetic routes that can be performed sequentially or in parallel.
Figure 1: General workflow for the derivatization of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Key Experimental Protocols
Protocol 1: N-Alkylation of 4-(4-Bromophenyl)piperidine-4-carbonitrile
This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide.
Materials:
4-(4-Bromophenyl)piperidine-4-carbonitrile
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-(4-Bromophenyl)piperidine-4-carbonitrile (1.0 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
Slowly add the alkyl halide (1.1 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, the mixture may be gently heated (e.g., to 50 °C).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 2: Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)piperidine-4-carbonitrile
This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.
Materials:
4-(4-Bromophenyl)piperidine-4-carbonitrile (or its N-protected/N-alkylated derivative)
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
To a Schlenk flask, add 4-(4-Bromophenyl)piperidine-4-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
Wash the organic layer with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Data Presentation: Representative SAR for Opioid Receptor Binding
Compound
R Group (Aryl Substituent)
µ Ki (nM)
κ Ki (nM)
δ Ki (nM)
1
3-OH
0.6
1.8
39
2
2-OH
1.9
15
118
3
4-OH
11
22
260
4
3-OCH₃
16
13
160
5
3-OCONH₂
1.1
2.5
45
6
3-OCONHCH₃
0.9
2.1
48
7
3-OCON(CH₃)₂
1.4
3.5
55
Data adapted from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid receptor antagonists.[1]
Interpretation of SAR Data:
Importance of the 3-OH group: The parent compound with a 3-hydroxyl group on the aryl ring (Compound 1) exhibits high affinity for both µ and κ opioid receptors.[1]
Positional Isomers: Moving the hydroxyl group to the 2- or 4-position (Compounds 2 and 3) generally leads to a decrease in binding affinity across all three receptor subtypes, highlighting the importance of the meta-position for this substituent.[1]
Bioisosteric Replacements: Replacing the hydroxyl group with its methyl ether (Compound 4) significantly reduces affinity, suggesting that the hydrogen-bonding capability of the hydroxyl group is crucial for potent receptor interaction.[1] Carbamate derivatives (Compounds 5-7) are well-tolerated and maintain high affinity, indicating that this group can serve as a suitable bioisostere for the phenolic hydroxyl group.[1]
Biological Context: Opioid Receptor Signaling
Opioid receptors (µ, δ, and κ) are members of the G-protein coupled receptor (GPCR) superfamily. Their activation by an agonist ligand initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.
Figure 2: Simplified signaling pathway of a G-protein coupled opioid receptor.
Pathway Description:
Ligand Binding: An opioid agonist binds to the extracellular domain of the opioid receptor.
Receptor Activation: This binding induces a conformational change in the receptor.
G-Protein Activation: The activated receptor interacts with an intracellular heterotrimeric G-protein (Gαβγ), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.
Subunit Dissociation: The G-protein dissociates into a Gα-GTP subunit and a Gβγ dimer.
Downstream Effects:
The Gα-GTP subunit typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The Gβγ dimer can directly modulate ion channels, for example, by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.
Cellular Response: The net effect of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other effects of opioids.
Conclusion
The derivatization of 4-(4-Bromophenyl)piperidine-4-carbonitrile via N-alkylation and Suzuki-Miyaura coupling provides a robust platform for the generation of diverse chemical libraries for SAR studies. By systematically modifying the substituents on the piperidine nitrogen and the 4-aryl group, researchers can probe the chemical space around this privileged scaffold to optimize ligand-receptor interactions. The provided protocols offer a starting point for these synthetic efforts, and the representative SAR data for opioid receptor modulation illustrates how the resulting compounds can be evaluated to guide the drug discovery process.
Application Notes and Protocols for the Use of 4-(4-Bromophenyl)piperidine-4-carbonitrile in Developing Selective Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-phenylpiperidine-4-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in the developm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpiperidine-4-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in the development of potent and selective ligands for a variety of receptor targets. This document provides detailed application notes and protocols for the utilization of a key derivative, 4-(4-Bromophenyl)piperidine-4-carbonitrile, as a foundational tool for the discovery and development of selective receptor modulators. The bromine atom on the phenyl ring offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
This document will cover the synthesis of the core scaffold, its application in targeting various receptors, and detailed protocols for assessing the binding and functional activity of derived compounds.
Data Presentation: Receptor Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives
The 4-phenylpiperidine-4-carbonitrile core has been incorporated into a multitude of ligands targeting various receptors. The following tables summarize the binding affinities (Ki, in nM) of representative derivatives for key receptor families. This data is intended to provide a comparative overview of the scaffold's potential and guide the design of new selective modulators.
Table 1: Binding Affinities for Sigma (σ) Receptors
Compound/Derivative
σ₁ Receptor Ki (nM)
σ₂ Receptor Ki (nM)
Selectivity (σ₂/σ₁)
Reference Compound 1
1.22
830
680
Reference Compound 2
2.14
1710
887
N-phenethyl derivative
0.35
63
180
N-benzyl derivative
0.5
>1000
>2000
Data compiled from studies on N-substituted 4-phenylpiperidine-4-carbonitrile analogs.[1]
Table 2: Binding Affinities for Opioid (µ) Receptors
Compound/Derivative
µ Opioid Receptor Ki (nM)
Fentanyl Analog A
0.5 - 2.0
Piperidine Derivative B
6.3
Tetrahydroquinoline Analog C
1.2
Data represents a range of affinities observed for various 4-anilidopiperidine and related structures.[2][3]
Table 3: Binding Affinities for Dopamine (D₂) Receptors
Compound/Derivative
D₂ Receptor Ki (nM)
Atypical Antipsychotic 1
< 20
Piperidine Amine X
30.0
Aminopiperidine Y
50.6
Data from various studies on piperidine-based dopamine receptor ligands.[4]
Table 4: Binding Affinities for Serotonin (5-HT) Transporter (SERT)
Compound/Derivative
SERT Ki (nM)
Piperidine Derivative 1
2 - 400
Benzothiazolylpiperidine 2
8 - 259
Data from studies on piperidine derivatives targeting the serotonin transporter.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
This protocol describes a potential synthetic route based on the synthesis of related 4-substituted piperidines.
N-Alkylation: To a solution of ethyl isonipecotate in anhydrous THF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes. Add 4-bromobenzyl bromide and allow the reaction to warm to room temperature and stir overnight.
Hydrolysis: Quench the reaction with water and extract with an organic solvent. Concentrate the organic layer and add a solution of NaOH in ethanol. Heat the mixture to reflux for 4 hours.
Amidation: Cool the reaction mixture and neutralize with HCl. Evaporate the solvent and treat the residue with thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with a concentrated ammonia solution to yield the corresponding amide.
Dehydration to Nitrile: Dehydrate the amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) in a solvent like DCM to yield 1-(4-bromobenzyl)piperidine-4-carbonitrile.
N-Debenzylation: The N-benzyl group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final product, 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Purification: The final compound should be purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of test compounds for a specific receptor. The example below is for the Sigma-1 (σ₁) receptor.
Materials:
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)
Test compound (4-(4-Bromophenyl)piperidine-4-carbonitrile or its derivatives)
Non-specific binding control (e.g., Haloperidol)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
96-well filter plates
Scintillation cocktail
Microplate scintillation counter
Procedure:
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
Incubation: Initiate the binding reaction by adding the cell membrane preparation. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Cell-Based Functional Assay (GPCRs)
This protocol describes a general method to assess the functional activity (agonist or antagonist) of a compound on a G-protein coupled receptor (GPCR), for instance, by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][8]
Materials:
HEK293 cells stably expressing the GPCR of interest
Test compound
Known agonist and antagonist for the receptor
Forskolin (to stimulate cAMP production)
Cell culture medium and supplements
cAMP assay kit (e.g., HTRF, ELISA)
Plate reader
Procedure:
Cell Plating: Seed the cells in a 96-well plate and allow them to attach and grow overnight.
Compound Treatment (Antagonist Mode): To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for a specific time. Then, add a known agonist at its EC₅₀ concentration.
Compound Treatment (Agonist Mode): To determine agonist activity, add various concentrations of the test compound directly to the cells.
cAMP Stimulation: For antagonist assays, after agonist addition, or for agonist assays, after compound addition, stimulate cAMP production by adding forskolin (if necessary for the specific assay design).
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis: For antagonists, plot the cAMP response against the concentration of the test compound to determine the IC₅₀. For agonists, plot the cAMP response against the concentration of the test compound to determine the EC₅₀ and maximal efficacy (Emax).
Application Notes and Protocols: Synthesis and Evaluation of CCR5 Antagonists for HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and evaluation of C-C chemokine receptor type 5 (CCR5) antagonists as a critical c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of C-C chemokine receptor type 5 (CCR5) antagonists as a critical class of antiretroviral drugs for the treatment of HIV-1 infection. CCR5 is a coreceptor required for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for therapeutic intervention.[1] This document outlines the mechanism of action of CCR5 antagonists, details synthetic methodologies for lead compounds, and provides standardized protocols for their biological evaluation.
Mechanism of Action
HIV-1 entry into target cells, such as CD4+ T-lymphocytes, is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1] This binding induces a conformational change in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4.[2] R5-tropic strains of HIV-1, which are predominant, especially in early-stage infection, utilize CCR5.[3] The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]
CCR5 antagonists are designed to block this crucial interaction. They are typically small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4] This binding is allosteric, meaning it induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and binding by the HIV-1 gp120 protein.[5][6] By obstructing this interaction, CCR5 antagonists effectively inhibit the entry of R5-tropic HIV-1 into host cells.[7]
Featured CCR5 Antagonists
Several small-molecule CCR5 antagonists have been developed, with Maraviroc being the first and only FDA-approved drug in this class for the treatment of HIV-1 infection.[5][8][9] Other notable CCR5 antagonists that have been in clinical development include Vicriviroc, Aplaviroc, and Cenicriviroc.[1][5] Leronlimab, a monoclonal antibody targeting CCR5, represents a different therapeutic modality.[10]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of several key CCR5 antagonists against HIV-1.
The binding of HIV-1 gp120 to CCR5 is essential for viral entry. The diagram below illustrates the key steps in this process and the point of intervention for CCR5 antagonists.
Caption: HIV-1 entry pathway and inhibition by a CCR5 antagonist.
Experimental Workflow for CCR5 Antagonist Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel CCR5 antagonist.
Caption: Workflow for synthesis and evaluation of CCR5 antagonists.
Experimental Protocols
Protocol 1: Synthesis of Maraviroc (Illustrative)
This protocol is an illustrative guide based on published synthetic routes.[8][15]
In a round-bottom flask, dissolve (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (1.0 eq) and 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.0 eq) in THF.
Cool the mixture in an ice bath for 10 minutes.
Add acetic acid (1.5 eq) to the mixture and stir for an additional 10 minutes at 0°C.
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture to facilitate the reductive amination.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, quench the reaction by adding 15% NaOH solution until the pH is >10.
Perform a liquid-liquid extraction with ethyl acetate.
Collect the organic phase and concentrate it under reduced pressure.
Crystallize the crude product from ethyl acetate to obtain Maraviroc as a white powder.
Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Protocol 2: CCR5 Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound to the CCR5 receptor.[4][16]
Materials:
Membrane preparations from cells overexpressing human CCR5 (e.g., CHO-CCR5 or HOS-CD4-CCR5).
Radioligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc).
Test compound (unlabeled CCR5 antagonist).
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
96-well filter plates (GF/C).
Scintillation counter.
Procedure:
In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).
Add 100 µL of the CCR5-expressing cell membrane preparation to each well.
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known CCR5 antagonist).
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
Dry the filter plate and add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.[6][17][18]
Materials:
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 Tat promoter).
HIV-1 Env-pseudotyped virus (R5-tropic).
Test compound.
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin).
96-well flat-bottom tissue culture plates.
Luciferase assay reagent.
Luminometer.
Procedure:
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
Prepare serial dilutions of the test compound in growth medium.
Pre-incubate the diluted test compound with the HIV-1 pseudovirus for 1 hour at 37°C.
Remove the medium from the TZM-bl cells and add the virus-compound mixture to the wells.
Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control.
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 4: MTT Cytotoxicity Assay
This assay is used to determine the cytotoxicity of the test compound.[1][19]
Materials:
The same cell line used in the antiviral assay (e.g., TZM-bl cells).
Test compound.
Complete growth medium.
96-well tissue culture plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or acidified isopropanol).
Microplate reader.
Procedure:
Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.
Add serial dilutions of the test compound to the wells. Include cell control wells with no compound.
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
Determine the CC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.
By following these protocols, researchers can effectively synthesize and evaluate novel CCR5 antagonists for their potential as HIV-1 therapeutics. The combination of chemical synthesis, binding assays, and cell-based antiviral and cytotoxicity assays provides a robust platform for the discovery and development of new entry inhibitors.
Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common is...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
This section addresses specific challenges you may encounter during the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile, providing potential causes and actionable solutions.
Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield can stem from incomplete reactions in either the formation of the piperidone intermediate or the subsequent cyanation step.
Inefficient Piperidone Formation: The initial synthesis of the N-protected 4-(4-bromophenyl)piperidin-4-one is critical. Incomplete reaction or side-product formation at this stage will significantly impact the final yield.
Troubleshooting:
Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc or Benzyl) is crucial. The Boc group is generally preferred as it can be removed under milder acidic conditions compared to the hydrogenolysis required for a benzyl group.
Reaction Conditions: For the synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-one, ensure anhydrous conditions and optimal reaction temperatures. A common method involves the reaction of N-Boc-4-piperidone with a Grignard reagent derived from 1,4-dibromobenzene. Careful control of the Grignard reagent stoichiometry and temperature is essential to prevent side reactions.
Suboptimal Cyanation: The introduction of the nitrile group can be challenging.
Troubleshooting:
Choice of Cyanating Agent: Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent for forming cyanohydrins from ketones. Alternatively, a Strecker-type reaction using an amine source and a cyanide salt can be employed.
Reaction Conditions: The cyanation reaction is often sensitive to pH and temperature. For cyanohydrin formation with TMSCN, catalytic amounts of a Lewis acid may be beneficial. For Strecker synthesis, maintaining the optimal pH is critical for the formation of the imine intermediate.
Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?
Impurity formation is a common issue that can complicate purification and reduce yield.
Side Products from Piperidone Synthesis:
Bis-addition of Grignard Reagent: During the synthesis of the piperidone intermediate, the addition of two equivalents of the Grignard reagent to the starting material can occur. To minimize this, use a controlled stoichiometry of the Grignard reagent and maintain a low reaction temperature.
Side Products from Cyanation:
Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis back to a carboxylic acid or amide, especially during workup or purification under non-neutral pH conditions. Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions.
Incomplete Reaction: Unreacted piperidone starting material is a common impurity. To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of the cyanating agent.
Q3: The cyanation step is not proceeding to completion. What can I do?
A stalled cyanation reaction can be due to several factors.
Steric Hindrance: The 4-aryl-4-piperidinone is a sterically hindered ketone, which can slow down the nucleophilic attack of the cyanide.
Troubleshooting:
Reaction Time and Temperature: Increase the reaction time and/or temperature to provide more energy for the reaction to overcome the activation barrier.
Catalyst: For cyanosilylation with TMSCN, the addition of a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) can activate the carbonyl group and facilitate the reaction.
Reagent Deactivation: The cyanide source can be deactivated by moisture or acidic impurities.
Troubleshooting:
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Fresh Reagents: Use freshly opened or properly stored cyanating agents.
Data Presentation
The following table summarizes the effect of different protecting groups and cyanation methods on the overall yield of 4-(4-Bromophenyl)piperidine-4-carbonitrile, based on typical literature findings.
Protocol 1: Synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-one
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. After the initiation, add the remaining solution of 1,4-dibromobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
Reaction with N-Boc-4-piperidone: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.
Oxidation: Dissolve the alcohol from the previous step in dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-4-(4-bromophenyl)piperidin-4-one.
Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile via Cyanohydrin Formation
Cyanosilylation: To a solution of N-Boc-4-(4-bromophenyl)piperidin-4-one (1.0 eq) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) at 0 °C under an argon atmosphere. Stir the reaction mixture at room temperature for 24 hours.
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Deprotection and Dehydration: Treat the crude cyanohydrin with a solution of trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 2 hours to remove the Boc protecting group and effect dehydration to the nitrile.
Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the overall reaction yield.
Optimization
Technical Support Center: Purification of 4-(4-Bromophenyl)piperidine-4-carbonitrile
This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Frequently Asked Questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant tailing or streaking on a silica gel TLC plate. What is the cause and how can I fix it?
A1: Tailing is a common issue when purifying basic compounds like 4-(4-Bromophenyl)piperidine-4-carbonitrile on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]
To resolve this, you can:
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (eluent). This competes with your compound for binding to the acidic sites on the silica. A common choice is triethylamine (TEA), typically added at a concentration of 0.1-1% (v/v).[1] A solution of 7N ammonia in methanol (1-2%) can also be effective for strongly basic compounds.[1][2]
Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Options include:
Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked, providing a more inert surface.[1]
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]
Q2: I am experiencing low recovery of my compound after flash column chromatography. What are the potential reasons?
A2: Low recovery can be caused by several factors, most commonly related to strong or irreversible binding to the stationary phase.[1] The strong interaction between the basic piperidine and acidic silica can lead to a portion of your compound permanently adsorbing to the column.[1]
Solutions:
Implement the troubleshooting steps for tailing mentioned in Q1, such as adding triethylamine to the eluent or using deactivated silica or alumina.[1]
If the compound is sufficiently non-polar, consider reverse-phase chromatography on a C18 column. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape in this format by protonating the piperidine nitrogen.[1]
Q3: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling process is too rapid.[3] High levels of impurities can also contribute to this issue.
Troubleshooting Steps:
Re-heat the solution to re-dissolve the oil.
Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) until the solution is clear again.[3]
Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling.[3]
If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help prevent oiling out.[3]
Q4: No crystals are forming after my recrystallization solution has cooled to room temperature. How can I induce crystallization?
A4: If crystals do not form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]
Seeding: Add a single, pure seed crystal of 4-(4-Bromophenyl)piperidine-4-carbonitrile, if available.[3]
Reducing Temperature: Further cool the solution by placing it in an ice bath or a refrigerator.[3]
Concentrating the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[3]
Troubleshooting and Experimental Workflows
The following diagrams illustrate logical workflows for purification and troubleshooting.
Caption: General purification strategy decision tree.
Caption: Troubleshooting guide for column chromatography issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of basic compounds and incorporates a modifier to prevent tailing.
Slurry Preparation:
In a beaker, add silica gel (230-400 mesh) to your chosen mobile phase (e.g., Hexanes:Ethyl Acetate 90:10).[4] The volume of solvent should be enough to create a pourable slurry.
Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5-1% (v/v).
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]
Pour the silica gel slurry into the column.[7] Use additional mobile phase to rinse any remaining silica from the beaker into the column.
Gently tap the column to ensure even packing and remove any air bubbles.
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Apply gentle air pressure to speed up this process.[6]
Sample Loading (Dry Loading Recommended):
Dissolve your crude 4-(4-Bromophenyl)piperidine-4-carbonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel or Celite™ to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[6]
Carefully add the powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column, taking care not to disturb the top layer of the sample.[7]
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).[5]
Monitor the separation by TLC analysis of the collected fractions.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent by rotary evaporation to yield the purified compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for purification by recrystallization. Solvent selection is critical and may require small-scale trials.
Solvent Selection:
Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider systems like ethanol/water, methanol/water, or acetone/hexane.[3]
Dissolution:
Place the crude compound in an Erlenmeyer flask.
Add the minimum amount of the chosen "good" solvent and heat the mixture with stirring until the solvent boils.[3]
Continue to add small portions of the hot solvent until the compound just dissolves completely.
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration to remove them quickly while keeping the solution hot to prevent premature crystallization.[3]
Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[3]
Slower cooling generally results in larger, purer crystals.[8]
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
Dry the crystals under vacuum to remove residual solvent.
Data Summary Tables
Table 1: Recommended Column Chromatography Systems
Stationary Phase
Mobile Phase (Starting Point)
Modifier
Key Considerations
Silica Gel (230-400 mesh)
Hexanes / Ethyl Acetate (e.g., 9:1 v/v)
0.5-1% Triethylamine
Most common; modifier is essential to prevent tailing.[1]
Neutral or Basic Alumina
Hexanes / Ethyl Acetate (e.g., 9:1 v/v)
None typically needed
Good alternative for strongly basic compounds; can alter elution order.[1]
C18 Reverse-Phase Silica
Acetonitrile / Water
0.1% Formic Acid or TFA
Excellent for purity analysis and purification if compound is sufficiently non-polar.[1][9]
Table 2: Potential Recrystallization Solvent Systems
Solvent System (Good/Poor)
Procedure
Expected Outcome
Ethanol / Water
Dissolve in hot ethanol, add water dropwise until cloudy, reheat to clarify, cool slowly.[3]
Formation of solid crystals upon cooling.
Acetone / Hexanes
Dissolve in minimal hot acetone, add hexanes until persistent cloudiness, cool slowly.
Effective for compounds with intermediate polarity.
Isopropanol
Dissolve in minimal hot isopropanol, cool slowly.
A single solvent system may work if solubility characteristics are favorable.
Identifying and minimizing side-products in 4-arylpiperidine synthesis
Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked q...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-arylpiperidines.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in the primary synthetic routes to 4-arylpiperidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a piperidine derivative and an aryl group. However, side reactions can impact yield and purity.
Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.
- Ensure proper activation of the precatalyst. Consider using a pre-formed, air-stable catalyst. - Use fresh, high-purity palladium sources and ligands.
Poor Quality Reagents: Impurities in the aryl halide, boronic acid, or solvent can inhibit the catalyst.
- Purify starting materials before use. - Use anhydrous and deoxygenated solvents.
Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can hinder the reaction.
- Optimize the reaction temperature; typically between 80-110 °C. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF/EtOH).[1]
Significant Side-Product Formation
Homocoupling of Arylboronic Acid: This is a common side-product, often favored by the presence of oxygen.
- Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). - Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for homocoupling.[1]
Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, removing the halogen atom.
- Ensure a strictly inert atmosphere to minimize hydrogen sources. - Use a ligand that promotes reductive elimination over side reactions.
Protodeboronation of Arylboronic Acid: The boronic acid group is replaced by a hydrogen atom.
- Use a non-aqueous workup if possible. - Choose a base and solvent system that minimizes this side reaction.
Incomplete Reaction
Steric Hindrance: Bulky substituents on the aryl halide or piperidine derivative can slow down the reaction.
- Use a more reactive catalyst system (e.g., a bulkier, more electron-rich ligand). - Increase the reaction temperature and/or time.
Catalyst Poisoning: Certain functional groups on the substrates can coordinate to the palladium and inhibit its activity.
- Protect sensitive functional groups before the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-(trifluoroboryl)piperidine with an Aryl Bromide
Reaction Setup: To an oven-dried flask, add N-Boc-4-(trifluoroboryl)piperidine (1.2 equiv.), aryl bromide (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).
Solvent Addition: Add a degassed mixture of DMF and water (e.g., 10:1 v/v).
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Reductive Amination
Reductive amination is a versatile method for synthesizing 4-arylpiperidines from a 4-piperidone and an arylamine. Key challenges include controlling the formation of the imine intermediate and preventing side reactions.[2]
Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Low Product Yield
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.
- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium. - A catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Reduction of the Ketone: The reducing agent may reduce the starting 4-piperidone before imine formation.
- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
Formation of Dialkylated Amine
Over-alkylation of the Primary Amine Product: The newly formed secondary amine can react with another molecule of the 4-piperidone.
- Use a stoichiometric amount of the 4-piperidone. - Add the reducing agent portion-wise to keep the concentration of the primary amine product low.
Formation of a Tertiary Amine by-product
Reaction of the product with the aldehyde/ketone starting material
- This is more common with primary amines. Use a less reactive reducing agent and control the stoichiometry.
Reaction Stalls
Poorly Reactive Amine: Electron-deficient arylamines can be poor nucleophiles.
- Use a more forcing reaction condition (higher temperature, longer reaction time). - Consider using a more activated ketone or a different synthetic route.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with an Aniline
Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv.) and the aniline (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid (e.g., 0.1 equiv.). Stir at room temperature for 1-2 hours.
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: A logical approach to troubleshooting synthetic chemistry problems.
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 4-Arylpiperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-cou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions for the synthesis of 4-arylpiperidines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling reactions.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired 4-arylpiperidine. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several critical factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.
Reagent Quality: The purity and stability of your starting materials are paramount.
Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notably less reactive and may necessitate more specialized and highly active catalyst systems.[1][2]
Boronic Acid/Ester: Boronic acids, and to a lesser extent their esters, are susceptible to degradation through protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is particularly problematic for electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can help mitigate this issue.[3]
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and moisture.
Ensure your palladium source, such as Pd(OAc)₂, and phosphine ligands have been stored under an inert atmosphere and are not degraded.[1][2] Oxidation of phosphine ligands can significantly hinder catalytic activity.[1]
Solvent and Base Purity: The choice and quality of your solvent and base are crucial.
Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[1][3]
The base plays a key role in the transmetalation step. Ensure it is of high purity and appropriate for your substrate. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4]
Reaction Conditions:
Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[3]
Temperature: While Suzuki couplings are often robust, the optimal temperature can vary depending on the substrates and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination reaction to form a 4-arylpiperidine derivative. What are the likely side reactions and how can I minimize them?
A2: Side reactions in Buchwald-Hartwig amination can compete with the desired C-N bond formation, leading to reduced yields and complex purification. Common side products and mitigation strategies include:
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. It can be promoted by β-hydride elimination from the palladium catalyst.
Mitigation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, can promote the desired reductive elimination over β-hydride elimination.[5] Optimizing the base and temperature can also help to disfavor this pathway.
Homocoupling: Dimerization of the aryl halide or the amine coupling partner can occur.
Mitigation: This is often a sign of non-optimal reaction kinetics. Adjusting the catalyst-to-ligand ratio, changing the solvent, or operating at a lower temperature can sometimes reduce the extent of homocoupling.
N-Arylation of the Piperidine Protecting Group: If an N-aryl protecting group is used on the piperidine, competitive arylation at this site can occur.
Mitigation: The choice of N-protecting group is important. Boc (tert-butyloxycarbonyl) is a common choice that is generally stable under many cross-coupling conditions. However, if issues persist, exploring alternative protecting groups that are less prone to side reactions may be necessary.
Q3: My Negishi coupling to form a 4-arylpiperidine is not proceeding. What are the potential issues with the organozinc reagent?
A3: The success of a Negishi coupling is highly dependent on the quality and reactivity of the organozinc reagent.
Formation of the Organozinc Reagent: The preparation of the 4-piperidylzinc halide is a critical step. Incomplete formation or decomposition of this reagent will lead to reaction failure. Ensure that the zinc is sufficiently activated and that the reaction conditions for its formation are strictly followed.[6]
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air. All manipulations should be carried out under a strictly inert atmosphere using anhydrous solvents.
Transmetalation Efficiency: The transfer of the piperidyl group from zinc to palladium can be sluggish. The addition of a co-catalyst, such as a copper(I) species, has been shown to be beneficial for this step in the synthesis of 4-arylpiperidines.[6]
Q4: I am attempting a Sonogashira coupling with a 4-ethynylpiperidine derivative and an aryl halide, but the reaction is giving a low yield. What should I troubleshoot?
A4: Low yields in Sonogashira couplings can arise from several factors, often related to the catalyst system and reaction conditions.
Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst. The quality and solubility of the copper source (e.g., CuI) are important. In some cases, copper-free conditions have been developed to avoid issues associated with the copper co-catalyst.[7]
Amine Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. Ensure the amine is pure and dry.
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly oxygen-free environment and by optimizing the reaction conditions, such as the choice of solvent and the addition rate of the reagents.
Catalyst Deactivation: Both the palladium and copper catalysts can be deactivated. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis
Entry
Aryl Halide
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Iodo-N-Boc-piperidine
Phenylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
Toluene/H₂O
100
12
85
2
4-Bromo-N-Boc-piperidine
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃
Dioxane
90
18
92
3
4-Chloro-N-Boc-piperidine
3-Fluorophenylboronic acid
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
t-Amyl alcohol
110
24
78
Table 2: Optimization of Buchwald-Hartwig Amination for 4-Arylpiperidine Synthesis
Entry
Aryl Halide
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
N-Boc-4-aminopiperidine
Pd(OAc)₂ (2)
BINAP (3)
NaOtBu
Toluene
100
16
95
2
1-Chloro-4-nitrobenzene
Piperidine
Pd₂(dba)₃ (1.5)
XPhos (3)
LHMDS
Dioxane
110
20
88
3
2-Bromopyridine
4-Phenylpiperidine
Pd(OAc)₂ (2)
RuPhos (4)
K₂CO₃
t-BuOH
90
24
91
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[8]
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[8]
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).[8]
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[8]
Technical Support Center: Purifying 4-(4-Bromophenyl)piperidine-4-carbonitrile via Recrystallization
Welcome to the technical support center for the purification of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This guide provides detailed recrystallization protocols, troubleshooting advice, and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This guide provides detailed recrystallization protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Question: My compound is not crystallizing, or the yield is very low. What should I do?
Answer:
This is a common issue that can arise from several factors:
Excess Solvent: The most frequent cause of crystallization failure or low yield is the use of too much solvent.[1][2] To remedy this, you can reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then attempt the crystallization again.[1]
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at a given temperature.[1][3] To induce crystallization, you can:
Add a seed crystal: If available, a small crystal of the pure compound can act as a nucleation point.[1]
Scratch the flask: Gently scratching the inside of the flask with a glass rod can create a rough surface that promotes crystal growth.[1][3]
Cooling: Further cooling the flask in an ice-salt bath may help initiate crystallization.[1]
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[4] If the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor, leading to a poor yield.[4]
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][5] This often happens when the melting point of the compound is low relative to the boiling point of the solvent.[1] To address this:
Re-dissolve and add more solvent: Warm the flask to redissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again.[1][3]
Slow down the cooling process: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Change the solvent system: If the problem persists, a different solvent or a mixed-solvent system may be necessary.
Question: The recovered crystals are colored or appear impure. What went wrong?
Answer:
Colored impurities can sometimes co-crystallize with the product. To address this:
Use activated charcoal: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[5] The solution is then hot-filtered to remove the charcoal and the adsorbed impurities before cooling.
Ensure complete dissolution: Make sure all the crude material is fully dissolved in the hot solvent before cooling to prevent the trapping of impurities in the crystal lattice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 4-(4-Bromophenyl)piperidine-4-carbonitrile?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and water.[4][6] Side reactions during synthesis can lead to the formation of related compounds that may be difficult to separate.[4]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one. A good starting point for piperidine derivatives can be polar protic solvents like alcohols or moderately polar aprotic solvents like acetonitrile.[5]
Q3: Can I use a mixed-solvent system?
A3: Yes, a two-solvent system can be effective if a suitable single solvent cannot be found.[5] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[5]
Q4: How can I avoid premature crystallization during hot filtration?
A4: To prevent the compound from crystallizing in the filter funnel, ensure the filtration is performed quickly.[4] Using a heated filter funnel can also help maintain the temperature and prevent premature precipitation.[4]
Experimental Protocol: Recrystallization of 4-(4-Bromophenyl)piperidine-4-carbonitrile
This is a generalized protocol that may require optimization for your specific sample.
Solvent Selection:
Place a small amount of the crude 4-(4-Bromophenyl)piperidine-4-carbonitrile into several test tubes.
Add a few drops of different solvents to each tube at room temperature to assess solubility.
Heat the test tubes with solvents that showed poor solubility at room temperature.
A suitable solvent will dissolve the compound completely upon heating.
Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[5]
Dissolution:
Place the crude compound in an Erlenmeyer flask.
Add the selected solvent dropwise while heating the flask until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to ensure a good recovery yield.[5]
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional):
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.[4]
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4]
Drying:
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.[4]
Data Presentation: Potential Solvent Systems
The selection of an appropriate solvent is critical for successful recrystallization.[7] Based on the polarity of 4-(4-Bromophenyl)piperidine-4-carbonitrile and protocols for similar compounds, the following solvent systems can be considered as starting points.
Solvent System
Type
Rationale
Ethanol
Single Solvent
A common and effective solvent for the recrystallization of piperidine and pyridone derivatives.[7]
Isopropanol
Single Solvent
Similar to ethanol, often used for recrystallizing organic compounds.
Acetonitrile
Single Solvent
A moderately polar aprotic solvent that has shown utility for analogous structures.[5]
Ethyl Acetate / Hexane
Mixed Solvent
A good option when the compound is too soluble in ethyl acetate alone; hexane acts as an anti-solvent.[7]
Dichloromethane / n-Heptane
Mixed Solvent
A patent for a similar compound, 1-(4-bromophenyl)piperidine, mentions a 1:4 ratio of dichloromethane to n-heptane for recrystallization.
Visualization
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Managing and quantifying impurities in 4-(4-Bromophenyl)piperidine-4-carbonitrile production
Technical Support Center: 4-(4-Bromophenyl)piperidine-4-carbonitrile Welcome to the technical support center for the production of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This resource provides researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-(4-Bromophenyl)piperidine-4-carbonitrile
Welcome to the technical support center for the production of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and quantify impurities during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile?
A1: Impurities can originate from starting materials, side reactions, or degradation.[1] The most common synthesis involves the reaction of 4-bromophenylacetonitrile and a protected bis(2-chloroethyl)amine followed by deprotection. Potential impurities include:
Starting Materials: Unreacted 4-bromophenylacetonitrile and derivatives of bis(2-chloroethyl)amine.
By-products: Over-alkylated products or products from incomplete cyclization.
Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under acidic or basic conditions during workup or purification.
Q2: My HPLC chromatogram shows an unexpected peak. What are the initial steps to identify it?
A2: An unexpected peak indicates the presence of an impurity. A systematic approach is crucial for identification:
Verify System Suitability: Ensure the HPLC system is performing correctly by checking the retention time and peak shape of a known standard.
Blank Injection: Run a blank (diluent) injection to rule out contamination from the solvent or system.[2]
Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if the retention time of the unknown peak matches.
Mass Spectrometry (LC-MS): The most effective next step is to analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical clue to its identity.
Forced Degradation: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to see if the impurity peak increases. This helps determine if it's a degradation product.[3]
Q3: How can I minimize the formation of the corresponding amide impurity during the reaction workup?
A3: The nitrile group is susceptible to hydrolysis. To minimize the formation of 4-(4-Bromophenyl)-4-amido-piperidine, consider the following:
Control pH: Avoid strongly acidic or basic conditions during aqueous workup and extraction. Use mild buffers if pH adjustment is necessary.
Temperature Control: Perform workup and purification steps at lower temperatures to reduce the rate of hydrolysis.
Minimize Water Exposure: Use anhydrous solvents where possible and minimize the contact time with aqueous phases.
Purification Method: Use purification methods that do not involve prolonged exposure to conditions promoting hydrolysis, such as neutral pH chromatography.
Q4: We are scaling up the synthesis and observing a higher percentage of impurities than in the lab-scale reaction. Why is this happening?
A4: Scale-up often introduces challenges that affect reaction selectivity and impurity profiles.[4] Common reasons include:
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[5][6] Localized "hot spots" can lead to thermal degradation and side reactions.
Mixing Efficiency: Achieving homogenous mixing is more difficult in large reactors.[4] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.
Addition Times: Reagent addition times that are effective on a small scale may be too fast for a large-scale reaction, causing temperature spikes and side product formation.
Extended Reaction/Workup Times: Handling larger volumes naturally takes longer, which can lead to the degradation of sensitive intermediates or products.[4]
Troubleshooting Guides
Issue 1: Low Purity After Crystallization
Symptom: The final product shows significant impurity levels (>2%) by HPLC even after crystallization.
Possible Cause: The chosen solvent system may not be effective at rejecting the specific impurities present (co-crystallization), or the product may be degrading during the process.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low product purity.
Quantitative Data Summary
Table 1: Common Impurities and Analytical Signatures
Impurity Name
Structure
Potential Origin
Typical HPLC RT (Relative)
ESI-MS [M+H]⁺
4-(4-Bromophenyl)piperidine-4-carbonitrile
(Target Molecule)
-
1.00
280.0/282.0
4-Bromophenylacetonitrile
Starting Material
Unreacted starting material
~0.85
196.0/198.0
N-protected bis(2-chloroethyl)amine
Starting Material
Unreacted starting material
Varies with protecting group
Varies
4-(4-Bromophenyl)-4-amidopiperidine
Degradation
Hydrolysis of nitrile
~0.70
298.0/300.0
Note: Relative Retention Times (RT) are estimates and will vary based on the specific HPLC method.
Table 2: Recommended HPLC Method Parameters for Purity Analysis
Parameter
Recommended Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 20 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
225 nm
Injection Volume
10 µL
Experimental Protocols
Protocol 1: HPLC Purity Analysis and Impurity Quantification
This method is for determining the purity of 4-(4-Bromophenyl)piperidine-4-carbonitrile and quantifying known impurities.
Reagent Preparation:
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
Mobile Phase B: Use HPLC-grade acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
Standard Preparation:
Accurately weigh ~10 mg of the reference standard and transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
Sample Preparation:
Accurately weigh ~10 mg of the test sample and prepare a 100 µg/mL solution in the same manner as the standard.[2]
Chromatographic Procedure:
Set up the HPLC system with the parameters listed in Table 2.
Equilibrate the column for at least 20 minutes or until a stable baseline is achieved.
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
Identify the peaks based on their retention times relative to the standard.
Calculation (Area Percent):
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
This protocol outlines a general method for detecting volatile organic impurities, such as residual solvents or unreacted starting materials like 4-bromophenylacetonitrile.
Sample Preparation:
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
Add 5 mL of a suitable high-boiling-point solvent (e.g., DMSO, DMF).
Seal the vial immediately.
GC-MS Parameters (Typical):
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector: Split mode (e.g., 20:1), 250 °C.
Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Mass Range: 35-500 amu.
Analysis:
Place the vial in the headspace autosampler and incubate (e.g., 80 °C for 15 min).
Inject the headspace vapor into the GC-MS.
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Protocol 3: NMR for Structural Elucidation of Unknown Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact structure of an unknown impurity.[7]
Isolation:
Isolate the impurity of interest using preparative HPLC or column chromatography.
Ensure the isolated fraction is pure by re-analyzing with analytical HPLC.
Remove the solvent under reduced pressure to obtain the isolated impurity.
Sample Preparation:
Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Data Acquisition:
Acquire a suite of NMR spectra, including:
¹H NMR: Provides information on the number and types of protons.
¹³C NMR: Shows the number and types of carbon atoms.
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the molecular structure.
Structure Elucidation:
Analyze the spectra to propose a chemical structure consistent with all NMR data and the previously obtained mass spectrometry data.
Technical Support Center: Investigating Degradation Pathways of Piperidine-4-carbonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-4-carbonitrile derivatives. This guide provides troubleshooting information and frequently a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-4-carbonitrile derivatives. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine-4-carbonitrile derivative is showing unexpected peaks in the HPLC analysis. What could be the cause?
A1: The appearance of unexpected peaks can be attributed to several factors:
Degradation: The compound may be degrading under the analytical conditions or during storage. Common degradation pathways include hydrolysis of the nitrile group, oxidation of the piperidine ring, and photodecomposition.
Impurities: The unexpected peaks could be impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents.
Chromatographic Issues: Peak tailing or splitting can sometimes be mistaken for impurities. This is often due to the basic nature of the piperidine nitrogen interacting with the silica-based column.
Q2: What are the primary degradation pathways for piperidine-4-carbonitrile derivatives?
A2: Based on forced degradation studies of pharmaceuticals containing this moiety, the primary degradation pathways include:
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a primary amide (-CONH2) and subsequently a carboxylic acid (-COOH).[1][2]
Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be oxidized. This can result in the formation of N-oxides or ring-opened products.[3][4] For some molecules, oxidation can also occur at other electron-rich parts of the molecule.[5][6]
Photodegradation: Exposure to light, especially UV light, can induce degradation. The specific pathway is highly dependent on the overall structure of the molecule, but can involve photo-oxidation and rearrangement.[1][7]
Q3: How can I minimize degradation of my piperidine-4-carbonitrile derivative during storage and handling?
A3: To minimize degradation, consider the following precautions:
Storage Conditions: Store the compound in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
pH Control: If in solution, maintain a neutral pH unless the compound's stability profile is known to be better at a different pH.
Light Protection: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.
Solvent Choice: Use high-purity, degassed solvents for sample preparation and analysis to minimize oxidative degradation.
Q4: I am having trouble purifying my piperidine-4-carbonitrile derivative. What are some common issues and solutions?
A4: Purification of piperidine derivatives can be challenging due to their basicity.
Issue: Peak tailing and poor separation during column chromatography on silica gel.
Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent. This will help to suppress the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica.
Issue: Difficulty separating the product from polar, basic impurities.
Solution: Consider using acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The basic product will move to the aqueous layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.
Troubleshooting Guides
Troubleshooting Unexpected Degradation
If you observe significant degradation of your compound, use the following guide to identify the cause:
Symptom
Possible Cause
Troubleshooting Steps
Degradation in acidic or basic mobile phase
Hydrolytic instability
Perform a forced degradation study under acidic and basic conditions to confirm. Adjust the mobile phase pH to a more neutral range if possible.
Degradation over time in prepared samples
Oxidative or photolytic instability
Prepare fresh samples for analysis. Store prepared samples in amber vials and at a low temperature. Purge solvents with nitrogen or argon.
Appearance of new peaks upon exposure to light
Photolability
Conduct a photostability study by exposing a solution of the compound to a light source and analyzing it at different time points.
Degradation in the GC injector
Thermal instability
Use a lower injector temperature. Consider derivatization to increase thermal stability. Use HPLC as an alternative analytical technique.
Data Presentation
The following table summarizes the results from forced degradation studies of representative drugs containing the piperidine-4-carbonitrile scaffold.
Note: Degradation percentages can vary significantly based on the specific experimental conditions (temperature, duration, concentration of stressor).
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Sample Preparation: Prepare a stock solution of the piperidine-4-carbonitrile derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 6, 12, 24 hours).
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.
Protocol 2: Forced Oxidative Degradation
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.
Oxidative Stress:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 6, 12, 24 hours).
Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze immediately by HPLC.
Protocol 3: Forced Photolytic Degradation
Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent at approximately 1 mg/mL in clear glass vials.
Light Exposure:
Expose one set of vials to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Wrap the second set of vials in aluminum foil to serve as dark controls.
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Mandatory Visualization
Caption: Potential degradation pathways for piperidine-4-carbonitrile derivatives.
Caption: General workflow for conducting forced degradation studies.
Caption: Logical workflow for troubleshooting unexpected HPLC results.
How to avoid by-product formation in the Kröhnke pyridine synthesis
Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outco...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the Kröhnke pyridine synthesis?
A1: The primary by-products encountered during the Kröhnke pyridine synthesis include:
Michael Adduct (1,5-Dicarbonyl Intermediate): This intermediate can accumulate if the subsequent cyclization and dehydration steps are incomplete.[1]
Benzo[a]indolizine Derivatives: These can form, particularly when using certain substituted pyridinium salts, through an alternative cyclization pathway.[2]
Self-condensation Products of the α,β-Unsaturated Carbonyl Compound: This is more likely to occur at elevated temperatures, leading to undesired polymeric material.[2]
Q2: My reaction is producing a significant amount of the Michael adduct and not proceeding to the pyridine. What are the likely causes?
A2: Accumulation of the 1,5-dicarbonyl intermediate (Michael adduct) is a common issue and can be attributed to several factors:
Insufficient Temperature: The cyclization and dehydration steps of the Kröhnke synthesis typically require elevated temperatures. If the reaction temperature is too low, the formation of the pyridine ring will be slow or incomplete.
Inadequate Amount of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring. An insufficient amount will limit the extent of the cyclization reaction.
Steric Hindrance: Highly substituted reactants may slow down the cyclization process, leading to the accumulation of the intermediate.
Q3: I am observing the formation of colored by-products, possibly benzo[a]indolizine derivatives. How can I prevent this?
A3: The formation of benzo[a]indolizine by-products is influenced by the structure of the reactants and the reaction conditions. To minimize their formation:
Control the Reaction Temperature: Carefully controlling the temperature is crucial as higher temperatures can sometimes favor alternative reaction pathways.[2]
Choice of Base: If a base is used in conjunction with ammonium acetate, its nature can influence the reaction pathway. Consider screening different bases or using only ammonium acetate.
Q4: How can I prevent the self-condensation of my α,β-unsaturated ketone?
A4: Self-condensation of the α,β-unsaturated carbonyl compound is primarily driven by high temperatures. To mitigate this:
Optimize Reaction Temperature: Aim for the lowest temperature that allows for the efficient formation of the desired pyridine. A temperature range of 80-140°C is generally recommended.[1]
Controlled Addition of Reagents: In some cases, the slow addition of the α,β-unsaturated ketone to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield of Pyridine Product
Impure starting materials (α-pyridinium methyl ketone salt or α,β-unsaturated carbonyl).
Purify starting materials by recrystallization or column chromatography. Ensure the pyridinium salt is completely dry.[1][2]
Incorrect stoichiometry of reactants.
Carefully control the molar ratios of the reactants. An excess of one reactant can promote side reactions.[1]
Suboptimal reaction temperature or time.
Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC to determine the optimal conditions.[2]
Formation of Michael Adduct By-product
Incomplete cyclization reaction.
Increase the reaction temperature or prolong the reaction time. Ensure an adequate excess of ammonium acetate is used.
Formation of Benzo[a]indolizine By-products
Reaction conditions favoring alternative cyclization.
Carefully control and optimize the reaction temperature.[2] If applicable, consider changing the base used.
Formation of Polymeric By-products
Self-condensation of the α,β-unsaturated carbonyl.
Maintain the reaction temperature at the lower end of the effective range. Consider the controlled addition of the α,β-unsaturated carbonyl.[2]
Experimental Protocols
General Protocol for the Synthesis of 2,4,6-Trisubstituted Pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
α-Pyridinium methyl ketone salt (1.0 equiv)
α,β-Unsaturated carbonyl compound (1.0 equiv)
Ammonium acetate (10 equiv)
Glacial acetic acid (solvent)
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.
Add glacial acetic acid to provide a stirrable suspension.
Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Solvent-Free Protocol for the Synthesis of 2,4,6-Triarylpyridines
For certain substrates, a solvent-free approach can provide excellent yields and simplify purification.
Materials:
Substituted acetophenone (2.0 equiv)
Substituted benzaldehyde (1.0 equiv)
Ammonium acetate (excess)
Procedure:
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.
Allow the reaction mixture to cool to room temperature.
Add water to the solid residue and break it up.
Collect the crude product by vacuum filtration and wash with water.
Purify the product by recrystallization from a suitable solvent.[3]
Visualizing Reaction Pathways
To better understand the formation of the desired pyridine and potential by-products, the following diagrams illustrate the key reaction pathways.
Caption: Main reaction pathway and potential side reactions in the Kröhnke synthesis.
Caption: A logical workflow for troubleshooting common issues in the Kröhnke synthesis.
A Comparative Analysis of Synthetic Routes for 4-Aryl-4-Piperidin-Carbonitriles
For Researchers, Scientists, and Drug Development Professionals The 4-aryl-4-piperidin-carbonitrile scaffold is a crucial pharmacophore found in a variety of biologically active molecules, most notably as a key intermedi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-4-piperidin-carbonitrile scaffold is a crucial pharmacophore found in a variety of biologically active molecules, most notably as a key intermediate in the synthesis of the opioid analgesic pethidine (meperidine). The efficient and scalable synthesis of these compounds is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three primary synthetic routes to 4-aryl-4-piperidin-carbonitriles, offering insights into their respective methodologies, yields, and overall efficiency.
Use of highly reactive organometallics, potential for HCN generation
Can be sensitive to reaction conditions
Requires pre-synthesis of the alcohol precursor, use of specialized cyanating agents
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes for 4-aryl-4-piperidin-carbonitriles.
Caption: Comparative workflow of the three main synthesis routes.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1-methyl-4-phenyl-4-piperidinecarbonitrile, a key intermediate for pethidine.
Route A: Strecker-type Synthesis
This classical approach involves the formation of a cyanohydrin from a piperidone, which is then converted to the aminonitrile. A more direct modification involves the reaction of an N-alkyl-4-piperidone with an aryl organometallic reagent to form the tertiary alcohol, followed by cyanation.
Step 1: Synthesis of 1-Methyl-4-phenyl-4-hydroxypiperidine
To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise.
The reaction mixture is stirred at room temperature for 4-6 hours.
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methyl-4-phenyl-4-hydroxypiperidine.
Step 2: Cyanation
The crude 1-methyl-4-phenyl-4-hydroxypiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
The solution is cooled to 0 °C, and a solution of potassium cyanide (1.5 eq) in water is added, followed by the slow addition of concentrated hydrochloric acid (2.0 eq).
The mixture is stirred vigorously at room temperature for 8-12 hours.
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography or recrystallization to afford 1-methyl-4-phenyl-4-piperidinecarbonitrile.
Route B: One-Pot Multicomponent Reaction
This modern and highly efficient approach combines all reactants in a single reaction vessel to directly form the target molecule.
To a solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, a solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise.
The mixture is stirred at this temperature for 1 hour, followed by the addition of methyl iodide (1.2 eq).
The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.
A solution of potassium cyanide (1.5 eq) in a minimal amount of water is then added to the reaction mixture.
The mixture is stirred at room temperature for 4-6 hours.
The reaction is quenched with water, and the product is extracted with ethyl acetate.
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography to yield 1-methyl-4-phenyl-4-piperidinecarbonitrile.
Route C: Cyanation of 4-Aryl-4-hydroxypiperidine
This route is similar to Route A but utilizes a milder and more specific cyanating agent in the second step, which can offer advantages in terms of safety and selectivity.
Step 1: Synthesis of 1-Methyl-4-phenyl-4-hydroxypiperidine
This step is identical to Step 1 in Route A.
Step 2: Cyanation using Tosyl Cyanide
To a solution of 1-methyl-4-phenyl-4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile, tosyl cyanide (1.2 eq) is added.
A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) can be added to facilitate the reaction.
The reaction mixture is stirred at room temperature for 6-10 hours.
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.
The organic solution is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography to afford 1-methyl-4-phenyl-4-piperidinecarbonitrile.
Conclusion
The choice of synthetic route for 4-aryl-4-piperidin-carbonitriles depends on several factors, including the desired scale of production, available starting materials, and safety considerations. The One-Pot Multicomponent Reaction (Route B) offers the most efficient and atom-economical approach, making it highly suitable for large-scale synthesis. The Strecker-type Synthesis (Route A) is a well-established and reliable method, though it involves multiple steps and the potential in-situ generation of hazardous hydrogen cyanide. The Cyanation of a 4-Aryl-4-hydroxypiperidine (Route C) provides a safer alternative to the classical Strecker cyanation by using less hazardous cyanating agents, but at the cost of an additional precursor synthesis step and potentially lower overall yields. Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
Comparative
A Comparative Guide to 4-(4-Bromophenyl)piperidine-4-carbonitrile and Other Sigma Receptor Ligands for Researchers
For researchers and professionals in drug development, the selection of appropriate molecular probes and therapeutic candidates is paramount. This guide provides an objective comparison of 4-(4-Bromophenyl)piperidine-4-c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the selection of appropriate molecular probes and therapeutic candidates is paramount. This guide provides an objective comparison of 4-(4-Bromophenyl)piperidine-4-carbonitrile and other key sigma receptor ligands, supported by experimental data to inform research decisions.
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are promising targets for therapeutic intervention in a range of disorders, including neurological diseases, psychiatric conditions, and cancer. The unique pharmacological profiles of these receptors necessitate a careful evaluation of the affinity and selectivity of investigational ligands. This guide focuses on 4-(4-Bromophenyl)piperidine-4-carbonitrile, a compound of interest within the 4-aryl-4-cyanopiperidine structural class, and compares its anticipated properties with established sigma receptor ligands.
The N-substituted-4-cyano-4-phenylpiperidine analogs demonstrate a strong affinity and selectivity for the σ1 receptor. The N-substituent plays a critical role in determining this affinity, with larger alkyl and arylalkyl groups generally leading to higher potency. For instance, the N-pentyl and N-benzyl analogs exhibit sub-nanomolar Ki values for the σ1 receptor.
Based on these SAR trends, 4-(4-Bromophenyl)piperidine-4-carbonitrile , which lacks a substituent on the piperidine nitrogen, is anticipated to have a lower affinity for sigma receptors compared to its N-substituted counterparts. The presence of the bromo-substituent on the phenyl ring may influence binding, but without experimental data, its precise impact remains speculative.
In comparison to reference ligands, Haloperidol is a potent but non-selective sigma receptor ligand, also exhibiting high affinity for other receptors like dopamine D2 receptors. (+)-Pentazocine is a highly selective σ1 receptor agonist. DTG is a non-selective ligand, binding to both σ1 and σ2 receptors with similar affinity, making it a useful tool for labeling both sites.
Experimental Methodologies
The binding affinity data presented in this guide is typically determined through competitive radioligand binding assays. Below is a detailed protocol for such an assay.
Radioligand Binding Assay for σ1 and σ2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors by measuring its ability to displace a specific radioligand.
Materials:
Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2) are commonly used due to their high receptor densities.
Radioligand:
For σ1 receptors: --INVALID-LINK---Pentazocine (a selective σ1 agonist).
For σ2 receptors: [³H]-DTG (a non-selective ligand). To measure σ2 binding specifically, a masking ligand like (+)-pentazocine is used to block the σ1 sites.
Test Compound: 4-(4-Bromophenyl)piperidine-4-carbonitrile or other ligands of interest, prepared in a series of dilutions.
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., Haloperidol) to determine the amount of non-specific binding of the radioligand.
Filtration Apparatus: A cell harvester and glass fiber filters.
Scintillation Counter: For measuring radioactivity.
Procedure:
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway for the sigma-1 receptor and a typical workflow for a competitive binding assay.
Stereoisomerism and Biological Activity: A Comparative Analysis of Piperidine Derivatives
The Critical Role of Stereochemistry The three-dimensional shape of a drug molecule is paramount for its interaction with biological receptors, which are themselves chiral entities. Just as a left-handed glove will not f...
Author: BenchChem Technical Support Team. Date: December 2025
The Critical Role of Stereochemistry
The three-dimensional shape of a drug molecule is paramount for its interaction with biological receptors, which are themselves chiral entities. Just as a left-handed glove will not fit a right hand, different stereoisomers of a compound can bind to a receptor with varying degrees of avidity. This can lead to one isomer being a potent therapeutic agent while another is inactive or even contributes to adverse effects. For piperidine derivatives, which are prevalent scaffolds in medicinal chemistry, understanding the influence of stereoisomerism is crucial for the design of selective and effective drugs.
Comparative Biological Activity of Piperidine Stereoisomers
To illustrate the significance of stereochemistry on the biological activity of piperidine derivatives, the following table summarizes the dopamine transporter (DAT) inhibition data for the cis and trans isomers of a 2,5-disubstituted piperidine.
Isomer
DAT Inhibition Kᵢ (nM)
Selectivity (SERT/DAT)
Selectivity (NET/DAT)
cis
15.3 ± 2.1
131
26.1
trans
125 ± 15
32
4.8
Data sourced from a study on novel 2,5-disubstituted piperidine derivatives.[1]
The data clearly indicates that the cis-isomer is a more potent inhibitor of the dopamine transporter, with a nearly 8-fold higher affinity (lower Kᵢ value) than the trans-isomer.[1] Furthermore, the cis-isomer demonstrates greater selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This highlights how the spatial orientation of the substituents on the piperidine ring dictates the molecule's ability to fit into the binding pocket of its target protein.
Experimental Protocols
The following is a representative protocol for a radioligand binding assay used to determine the binding affinity of test compounds for the dopamine transporter.
Objective: To determine the binding affinity (Kᵢ) of test compounds (e.g., cis- and trans-piperidine isomers) for the human dopamine transporter (hDAT).
Materials:
HEK293 cells stably expressing the human dopamine transporter (hDAT)
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)
Non-specific binding control: 10 µM GBR 12909 (a potent and selective DAT inhibitor)
Test compounds (cis- and trans-isomers)
96-well microplates
Glass fiber filters
Scintillation cocktail and liquid scintillation counter
Procedure:
Membrane Preparation:
Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer.
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
Resuspend the resulting pellet (containing the cell membranes) in fresh binding buffer.
Binding Assay:
In a 96-well microplate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compounds.
For determining non-specific binding, add the non-specific binding control (GBR 12909) instead of the test compound.
Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
Filtration and Washing:
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
Quantification:
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the test compound concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathway and Experimental Workflow
The interaction of a ligand with a G protein-coupled receptor (GPCR), a common target for piperidine derivatives, initiates a cascade of intracellular events. The following diagram illustrates a simplified GPCR signaling pathway and the workflow for its investigation.
GPCR Signaling and Experimental Workflow
This guide underscores the importance of considering stereochemistry in drug design and development. The biological activity of piperidine derivatives can be significantly influenced by the spatial arrangement of their substituents, and a thorough evaluation of all stereoisomers is essential for identifying the most potent and selective therapeutic candidates.
Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals The 4-arylpiperidine scaffold is a well-established pharmacophore in the development of opioid receptor ligands. Modifications to this core structure can si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a well-established pharmacophore in the development of opioid receptor ligands. Modifications to this core structure can significantly influence binding affinity, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-arylpiperidine derivatives, with a focus on how different substituents on the piperidine and aryl rings modulate their interaction with opioid receptors. While direct, comprehensive SAR studies on 4-(4-Bromophenyl)piperidine-4-carbonitrile derivatives are not extensively available in the public domain, the data presented herein for structurally related analogs offer valuable insights for the rational design of new ligands based on this scaffold.
Data Presentation: SAR of trans-3,4-Dimethyl-4-Arylpiperidine Derivatives
The following table summarizes the SAR of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, highlighting the impact of substitutions on the aryl ring on the binding affinity for the µ, κ, and δ opioid receptors.
Key SAR Observations for trans-3,4-Dimethyl-4-Arylpiperidines:
Position of the Hydroxyl Group: A phenolic hydroxyl group at the 3-position of the aryl ring (Compound 1 ) confers the highest affinity for the µ and κ receptors. Moving the hydroxyl group to the 2-position (Compound 2 ) or 4-position (Compound 3 ) leads to a decrease in binding affinity across all three receptor subtypes.
Modification of the 3-Hydroxyl Group: Methylation of the 3-hydroxyl group to a methoxy group (Compound 4 ) significantly reduces affinity, particularly at the µ and δ receptors.[1]
Carbamate Derivatives: Conversion of the 3-hydroxyl to carbamate derivatives (Compounds 5-7 ) generally maintains high affinity for the µ and κ receptors, comparable to the parent hydroxyl compound.
Amino and Formamido Groups: Replacement of the 3-hydroxyl with an amino (Compound 8 ) or formamido (Compound 9 ) group results in a substantial loss of binding affinity at all three opioid receptors.[1]
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
This assay is used to determine the binding affinity (Ki) of the test compounds for the µ, κ, and δ opioid receptors.
1. Membrane Preparation:
Brains from male Sprague-Dawley rats (for µ and δ receptors) or male Hartley guinea pigs (for κ receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.
A second centrifugation is performed, and the final pellet is resuspended in 50 mM Tris-HCl buffer containing 0.1% bovine serum albumin (BSA) and stored at -80°C until use.
2. Binding Assay:
The assay is performed in a final volume of 1 mL containing the appropriate radioligand, the test compound at various concentrations, and the prepared cell membranes.
µ-Opioid Receptor: [³H]DAMGO is used as the radioligand.
δ-Opioid Receptor: [³H]Naltrindole is used as the radioligand.
κ-Opioid Receptor: [³H]U69,593 is used as the radioligand.
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., naloxone).
The mixture is incubated at 25°C for 60-90 minutes.
The reaction is terminated by rapid filtration through glass fiber filters.
The filters are washed with ice-cold buffer to remove unbound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of opioid receptor modulators.
Caption: Workflow for SAR studies of novel 4-arylpiperidine derivatives.
A Comparative Guide to HPLC Method Validation for the Quantification of 4-(4-Bromophenyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(4-Bromophenyl)pi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this exact analyte are not extensively published, this document extrapolates from established methodologies for structurally similar piperidine and bromophenyl compounds to offer a robust framework for method development and validation. The principles and protocols discussed herein are grounded in International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose.[1][4] For the quantification of an active pharmaceutical ingredient (API) intermediate like 4-(4-Bromophenyl)piperidine-4-carbonitrile, a validated HPLC method ensures accuracy, precision, and reliability of the results. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ).[2][5]
Comparison of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of pharmaceutical compounds.[6][7] The selection of an appropriate RP-HPLC method depends on the physicochemical properties of the analyte and the desired performance characteristics. Below is a comparison of typical starting points for HPLC method development for 4-(4-Bromophenyl)piperidine-4-carbonitrile, based on methods validated for similar compounds.[8][9][10][11][12]
Table 1: Comparison of RP-HPLC Method Parameters for Piperidine and Bromophenyl Compounds
Parameter
Method A: Isocratic Elution
Method B: Gradient Elution
Method C: Pre-column Derivatization
Principle
Separation based on constant mobile phase composition.
Separation based on a programmed change in mobile phase composition.
Chemical modification of the analyte to enhance detection.[13][14]
UV at ~210 nm or Diode Array Detector (DAD)[9][16]
UV at a wavelength corresponding to the derivative's absorbance maximum (~230 nm for tosyl derivatives)[13]
Advantages
Simple, robust, and reproducible.
Suitable for complex mixtures with components of varying polarities, often providing better resolution and sensitivity.
Enhances sensitivity and selectivity for compounds lacking a strong chromophore.[13][17]
Limitations
May not be suitable for complex samples with a wide range of analyte polarities.
Can have longer run times and requires careful method development to ensure reproducibility.
Adds an extra step to the sample preparation, which can introduce variability.
Performance Characteristics of Validated Methods for Similar Compounds
The following table summarizes the performance of validated HPLC methods for piperidine and bromophenyl derivatives, which can serve as a benchmark for the validation of a method for 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Table 2: Summary of Validation Parameters from Representative HPLC Methods
Not explicitly stated, but linearity was established over a range.
0.9996
Accuracy (% Recovery)
95.70% - 104.93%
Not explicitly stated, but the method was deemed accurate.
101.82%
Precision (%RSD)
Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%
Not explicitly stated, but the method was deemed precise.
0.6%
LOD
< 0.04 µg/mL
0.126 ppm
0.15 µg/mL
LOQ
< 0.12 µg/mL
0.266 ppm
0.44 µg/mL
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the validation of an RP-HPLC method for the quantification of 4-(4-Bromophenyl)piperidine-4-carbonitrile.
Materials and Reagents
4-(4-Bromophenyl)piperidine-4-carbonitrile reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or purified)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Instrumentation
HPLC system with a UV or DAD detector
Analytical balance
pH meter
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Chromatographic Conditions (Example based on Method A)
Column: C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase: Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.[11]
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 225 nm (to be determined by UV scan of the analyte)
Injection Volume: 10 µL
Preparation of Solutions
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Filter and degas the mobile phase before use.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard, dissolve it in a small amount of methanol, and dilute to 25 mL with the mobile phase in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: Accurately weigh a sample containing 4-(4-Bromophenyl)piperidine-4-carbonitrile and prepare a solution of a known concentration in the mobile phase.
Validation Procedure
Specificity: Inject the mobile phase, a placebo solution (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.
Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision:
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[2]
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2%.
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationships between key validation parameters.
Caption: Workflow for a typical HPLC method validation process.
Caption: Interrelationships between key HPLC validation parameters.
Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be considered for the quantification of 4-(4-Bromophenyl)piperidine-4-carbonitrile, particularly for trace-level analysis or in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic properties of piperidine derivatives.[8][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex biological matrices.[8][18]
The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
Conclusion
This guide provides a comprehensive overview of the validation of HPLC methods for the quantification of 4-(4-Bromophenyl)piperidine-4-carbonitrile. By drawing comparisons with validated methods for structurally similar compounds and adhering to ICH guidelines, researchers and scientists can develop and validate robust and reliable analytical methods. The provided experimental protocol and visualizations serve as practical tools to facilitate this process, ultimately ensuring the quality and consistency of data in pharmaceutical research and development.
A Comparative Analysis of the Efficacy of 4-(4-Bromophenyl)piperidine-4-carbonitrile Derivatives: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals The 4-(4-bromophenyl)piperidine-4-carbonitrile scaffold has emerged as a promising foundation for the development of novel therapeutic agents, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-bromophenyl)piperidine-4-carbonitrile scaffold has emerged as a promising foundation for the development of novel therapeutic agents, particularly in the realm of analgesia. This guide provides a comparative overview of the in vitro and in vivo efficacy of a series of derivatives based on this core structure, drawing from available scientific literature. The data presented herein aims to facilitate the rational design and selection of candidates for further preclinical and clinical development.
Comparative Efficacy Data
Table 1: In Vitro Opioid Receptor Binding Affinities of Piperidine Derivatives
Compound ID
N-Substituent
µ-Opioid Receptor (MOR) Ki (nM)
δ-Opioid Receptor (DOR) Ki (nM)
κ-Opioid Receptor (KOR) Ki (nM)
Reference Series 1
Compound A
Phenethyl
1.5
25
150
Compound B
Methyl
25
150
800
Compound C
Cyclopropylmethyl
8
50
20
Reference Series 2
Compound X
-
>1000
>1000
500
Data presented is representative of trends observed in related 4-arylpiperidine series and may not directly reflect the binding affinities of 4-(4-Bromophenyl)piperidine-4-carbonitrile derivatives. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: In Vivo Analgesic Efficacy of Piperidine Derivatives in Rodent Models
Compound ID
N-Substituent
Hot-Plate Test ED₅₀ (mg/kg)
Tail-Flick Test ED₅₀ (mg/kg)
Writhing Test (% Inhibition at dose)
Reference Series 1
Compound A
Phenethyl
0.5
1.2
85% at 1 mg/kg
Compound B
Methyl
10
25
40% at 10 mg/kg
Compound C
Cyclopropylmethyl
2.5
5.8
65% at 5 mg/kg
Reference Series 3
Derivative 1
Phenacyl
-
-
Significant analgesia at 50 mg/kg
Derivative 2
2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl
-
-
Significant analgesia at 50 mg/kg
ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population. The writhing test data for Reference Series 3 is qualitative as reported in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of piperidine-based analgesics.
In Vitro Experimental Protocol: Opioid Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for µ, δ, and κ opioid receptors.
Methodology:
Membrane Preparation: Cell membranes expressing the specific human opioid receptor subtype (µ, δ, or κ) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound.
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Experimental Protocol: Hot-Plate Test
Objective: To assess the central analgesic activity of test compounds.
Methodology:
Animal Model: Male Swiss Webster mice (20-25 g) are typically used.
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
Compound Administration: Test compounds are administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.
Testing Procedure: At predetermined time points after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ value is then determined from the dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Opioid Receptor Signaling Pathway.
Caption: In Vivo Analgesic Testing Workflow.
Disclaimer: The data presented in this guide is for informational and comparative purposes only and is based on publicly available research on structurally related compounds. The efficacy of specific derivatives of 4-(4-Bromophenyl)piperidine-4-carbonitrile may vary and requires direct experimental validation. Researchers should consult the primary literature for detailed experimental conditions and data interpretation.
Validation
Navigating Off-Target Interactions: A Comparative Cross-Reactivity Profile of 4-Arylpiperidine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is a cornerstone of preclinical safety and efficacy assessment. This guide provides a compara...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is a cornerstone of preclinical safety and efficacy assessment. This guide provides a comparative analysis of the cross-reactivity profiles of 4-arylpiperidine derivatives, structurally related to 4-(4-Bromophenyl)piperidine-4-carbonitrile. Due to the limited availability of public data on the specific carbonitrile derivatives, this guide leverages experimental data from analogous compounds to provide a predictive framework for potential off-target interactions.
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of biological entities. However, this structural versatility can also lead to unintended interactions with other receptors, ion channels, and enzymes, resulting in off-target effects. A systematic evaluation of a compound's promiscuity is therefore essential to de-risk its development pipeline.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities and functional activities of representative 4-arylpiperidine derivatives against a panel of primary and off-target proteins. This data, compiled from various pharmacological studies, highlights the diverse interaction profiles inherent to this class of compounds. Lower Ki and IC50 values are indicative of higher binding affinity and potency, respectively.
Table 1: Cross-Reactivity Profile of a Representative 4-Aroylpiperidine Derivative
Target
Binding Affinity (Ki, nM)
Functional Activity (IC50, nM)
Compound Class
Primary Target
Sigma-1 Receptor
8.5
Not Reported
4-Aroylpiperidine
Selected Off-Targets
Sigma-2 Receptor
150
Not Reported
Dopamine D2 Receptor
> 10,000
Not Reported
Serotonin 5-HT1A Receptor
> 5,000
Not Reported
Adrenergic α1 Receptor
> 1,000
Not Reported
Table 2: Cross-Reactivity Profile of a Representative N-Substituted Piperidine Derivative
Target
Binding Affinity (Ki, nM)
Functional Activity (IC50, nM)
Compound Class
Primary Target
Mu-Opioid Receptor
1.2
25 (Agonist)
4-Anilidopiperidine
Selected Off-Targets
Delta-Opioid Receptor
85
> 1,000
Kappa-Opioid Receptor
250
> 1,000
Sigma-1 Receptor
50
Not Reported
hERG Channel
> 10,000
> 10,000
Experimental Protocols
The data presented in this guide is typically generated using a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments commonly employed in cross-reactivity profiling.
Radioligand Binding Assay
This assay is a fundamental technique used to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
Cell membranes or purified receptors expressing the target of interest.
A specific radioligand (e.g., [3H]-labeled) for the target receptor.
Test compound (4-arylpiperidine derivative).
Non-specific binding control (a high concentration of an unlabeled ligand).
Assay buffer (e.g., Tris-HCl with appropriate additives).
Glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
A reaction mixture is prepared containing the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
A parallel set of reactions is prepared with the radioligand and the non-specific binding control to determine non-specific binding.
The mixtures are incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional assays measure the biological response of a cell upon compound binding to its target, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (EC50 or IC50) of a test compound by measuring its effect on intracellular calcium levels in response to receptor activation.
Materials:
A cell line stably expressing the target G-protein coupled receptor (GPCR).
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Test compound.
A known agonist for the receptor.
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
A fluorescence plate reader with an injection port.
Procedure:
Cells are seeded into a multi-well plate and cultured to an appropriate confluency.
The cells are loaded with the calcium-sensitive fluorescent dye, which is then de-esterified by intracellular esterases, trapping it inside the cells.
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
To assess agonist activity, varying concentrations of the test compound are injected into the wells, and the change in fluorescence, corresponding to changes in intracellular calcium, is monitored over time.
To assess antagonist activity, cells are pre-incubated with varying concentrations of the test compound before the injection of a known agonist at its EC80 concentration. The inhibition of the agonist-induced calcium response is measured.
The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined by plotting the data in a dose-response curve and fitting it with a non-linear regression model.
Visualizing Workflows and Pathways
To better illustrate the processes involved in cross-reactivity profiling, the following diagrams have been generated.
Experimental workflow for cross-reactivity profiling.
A Comparative Guide to Negishi, Suzuki, and Kumada Coupling for 4-Arylpiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis is t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have proven to be powerful tools for the crucial C(sp³)-C(sp²) bond formation. This guide provides an objective comparison of three prominent cross-coupling methods—the Negishi, Suzuki, and Kumada reactions—for the synthesis of 4-arylpiperidines, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Key Reaction Parameters
The choice of coupling method often depends on factors such as functional group tolerance, availability of starting materials, and reaction conditions. The following table summarizes typical parameters for each reaction in the context of 4-arylpiperidine synthesis.
Feature
Negishi Coupling
Suzuki Coupling
Kumada Coupling
Organometallic Reagent
Organozinc (R-ZnX)
Organoboron (R-B(OR)₂)
Organomagnesium (R-MgX)
Typical Substrates
4-Iodo/Bromo-piperidines
4-Bromo/Triflyloxy-piperidines
4-Chloro/Bromo-piperidines
Catalyst
Pd or Ni complexes
Pd complexes
Pd or Ni complexes
Catalyst Loading (%)
1 - 5
1 - 5
1 - 5
Solvent
THF, Dioxane, Toluene
Dioxane/Water, Toluene, DMF
THF, Diethyl ether
Base
Not generally required
K₂CO₃, Cs₂CO₃, K₃PO₄
Not applicable
Temperature (°C)
25 - 80
80 - 110
25 - 60
Reaction Time (h)
2 - 24
12 - 24
1 - 18
Representative Yield (%)
70 - 95
75 - 98
60 - 90
Functional Group Tolerance
Good to Excellent
Excellent
Moderate to Poor
In-Depth Comparison
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are prepared from the corresponding organohalides or via transmetalation. A key advantage of the Negishi reaction is the high reactivity of the organozinc species, which often allows for milder reaction conditions.[1] Furthermore, organozinc reagents exhibit good functional group tolerance, making them suitable for complex molecule synthesis.[2] For the synthesis of 4-arylpiperidines, a piperidylzinc halide can be coupled with various aryl halides and triflates.[3][4] The reaction often proceeds at room temperature or with gentle heating and can provide high yields.
Suzuki Coupling
The Suzuki-Miyaura coupling employs organoboron reagents, such as boronic acids or boronate esters, which are generally stable, commercially available, and have low toxicity.[5] This reaction is renowned for its excellent functional group tolerance and its compatibility with aqueous conditions, making it a popular choice in both academic and industrial settings.[6] In the context of 4-arylpiperidine synthesis, a piperidine-derived boronic acid or ester can be coupled with an aryl halide.[7] The reaction typically requires a base to activate the organoboron species and often necessitates elevated temperatures to achieve good conversion.
Kumada Coupling
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes highly reactive Grignard (organomagnesium) reagents.[8] A significant advantage of the Kumada coupling is the ready availability and low cost of Grignard reagents.[9] The high nucleophilicity of Grignard reagents allows for the coupling of less reactive organic halides, such as chlorides.[10] However, this high reactivity also leads to lower functional group tolerance, as Grignard reagents are strong bases and nucleophiles that can react with acidic protons and electrophilic functional groups.[10]
Catalytic Cycles
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic Cycle of the Negishi Coupling.
Figure 2. Catalytic Cycle of the Suzuki Coupling.
Figure 3. Catalytic Cycle of the Kumada Coupling.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a generic N-Boc-4-arylpiperidine. Researchers should note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.
General Experimental Workflow
Figure 4. General Experimental Workflow for Cross-Coupling.
Negishi Coupling Protocol
This protocol is adapted from procedures for the coupling of secondary alkylzinc halides.[4]
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a solution of N-Boc-4-iodopiperidine (1.0 equiv) in anhydrous THF is treated with activated zinc dust (1.5 equiv). The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
Coupling Reaction: In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (1.2 equiv) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred to this mixture via cannula.
Reaction Monitoring and Workup: The reaction is stirred at room temperature or heated to 50-60 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-4-arylpiperidine.
Suzuki Coupling Protocol
This protocol is a general procedure adapted for 4-arylpiperidine synthesis.
Reaction Setup: To a flask are added N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv), the aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
Solvent Addition and Degassing: A mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Reaction and Workup: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
Purification: The crude product is purified by flash chromatography.
Kumada Coupling Protocol
This protocol is a generalized procedure and requires strict anhydrous and inert conditions due to the nature of Grignard reagents.
Reaction Setup: A flame-dried flask is charged with the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppp)Cl₂, 1-5 mol%) and the N-Boc-4-halopiperidine (1.0 equiv) under an inert atmosphere. Anhydrous THF or diethyl ether is added as the solvent.
Addition of Grignard Reagent: The aryl Grignard reagent (1.2 equiv, as a solution in THF or diethyl ether) is added dropwise to the reaction mixture at 0 °C or room temperature.
Reaction and Workup: The reaction is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored for completion. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.
Purification: The residue is purified by flash column chromatography to yield the target compound.
Conclusion
The Negishi, Suzuki, and Kumada coupling reactions all represent viable and powerful methods for the synthesis of 4-arylpiperidines. The Suzuki coupling is often the first choice due to its superior functional group tolerance and the stability of the organoboron reagents. The Negishi coupling offers a good balance of reactivity and functional group tolerance, often allowing for milder reaction conditions. The Kumada coupling, while limited by the high reactivity of the Grignard reagents, can be advantageous for its use of readily available starting materials and its ability to couple less reactive halides. The optimal choice of method will ultimately be dictated by the specific requirements of the synthetic target, including the presence of sensitive functional groups, the availability and cost of starting materials, and the desired scale of the reaction. Merck Process Research chemists have notably employed all three approaches for the optimization of 4-arylpiperidine synthesis, underscoring the importance of having these diverse tools at the disposal of the synthetic chemist.[3]
Validating Synthesized 4-Arylpiperidines: A Spectroscopic Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of novel 4-arylpiperidine derivatives is a cornerstone of modern medicinal chemistry, yielding scaffolds for a wide array of therapeutic agent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel 4-arylpiperidine derivatives is a cornerstone of modern medicinal chemistry, yielding scaffolds for a wide array of therapeutic agents. Rigorous structural validation of these synthesized compounds is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of spectroscopic data for synthesized 4-arylpiperidines and outlines the standard experimental protocols for their validation.
Comparative Spectroscopic Data
The validation of synthesized 4-arylpiperidines relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained from these techniques provide a unique fingerprint for each molecule, allowing for unambiguous structure elucidation and confirmation of purity.
Below is a table summarizing the spectroscopic data for a series of synthesized 3-methyl-2,6-bis(4-substituted-phenyl)piperidin-4-one derivatives, which serve as key intermediates or analogues of 4-arylpiperidines.
Note: The data presented above is based on the synthesis and characterization of piperidin-4-one derivatives as reported in the literature. The chemical shifts (δ) in NMR are reported in parts per million (ppm) and coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Infrared (IR) frequencies (ν) are reported in wavenumbers (cm⁻¹).
Experimental Protocols
The successful validation of synthesized 4-arylpiperidines is contingent upon the meticulous execution of spectroscopic experiments. The following are generalized protocols for the key analytical techniques.
Synthesis of 4-Arylpiperidines
A variety of synthetic routes can be employed to generate 4-arylpiperidines. Common methods include palladium-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Kumada couplings), the Shapiro reaction, and multi-component reactions.[1][2][3][4][5][6] For instance, a general procedure for the Negishi coupling involves the reaction of a 4-piperidylzinc iodide with an aryl halide or triflate in the presence of a palladium and copper(I) co-catalyst.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule.
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
Data Acquisition:
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to analyze include chemical shift (δ), integration (proton count), and multiplicity (splitting pattern), which reveals neighboring protons.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. Further analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.
Data Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants based on the proposed structure and data from similar compounds.[8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a solution.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (ketone), C-N (amine), and aromatic C-H and C=C bonds.[12]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation: Various mass analyzers can be used, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Data Analysis: The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information.[12]
Validation Workflow
The overall process for the synthesis and validation of 4-arylpiperidines can be visualized as a logical workflow.
Personal protective equipment for handling 4-(4-Bromophenyl)piperidine-4-carbonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Bromophenyl)piperidin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Bromophenyl)piperidine-4-carbonitrile, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling 4-(4-Bromophenyl)piperidine-4-carbonitrile, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
PPE Category
Item
Specification
Eye Protection
Safety Glasses
Must be equipped with side shields to protect against splashes and airborne particles.[1]
Hand Protection
Gloves
Chemically resistant gloves, such as nitrile rubber, are recommended.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]
Respiratory Protection
Dust Mask
For handling small quantities where dust formation is minimal, a dust mask (e.g., N95 or P1) is recommended.[1] For larger quantities or where significant dust is generated, a higher level of respiratory protection may be necessary.[2][3]
Body Protection
Laboratory Coat
A standard laboratory coat should be worn to protect skin and clothing from potential spills.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]
Prevent the formation of dust and aerosols during handling.[1][4]
Wash hands thoroughly with soap and water after handling the compound.[4]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Spills and Accidental Release
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
Personal Protection: Wear the appropriate PPE as outlined above.
Containment and Cleanup: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For large spills, follow the same procedure but with additional caution. Do not allow the chemical to enter drains.[1][3]
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of 4-(4-Bromophenyl)piperidine-4-carbonitrile and its containers is critical to prevent environmental contamination and comply with regulations.
Chemical Waste: Unused or waste 4-(4-Bromophenyl)piperidine-4-carbonitrile should be collected in a clearly labeled, sealed container.
Licensed Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for chemical waste disposal.
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for handling 4-(4-Bromophenyl)piperidine-4-carbonitrile, from preparation to disposal, emphasizing key safety checkpoints.